4-Benzyl-1,3-oxazol-5(4H)-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
56390-21-7 |
|---|---|
Molecular Formula |
C10H9NO2 |
Molecular Weight |
175.18 g/mol |
IUPAC Name |
4-benzyl-4H-1,3-oxazol-5-one |
InChI |
InChI=1S/C10H9NO2/c12-10-9(11-7-13-10)6-8-4-2-1-3-5-8/h1-5,7,9H,6H2 |
InChI Key |
RXZMAUPDPLZWQV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2C(=O)OC=N2 |
Origin of Product |
United States |
Synthetic Methodologies for 4 Benzyl 1,3 Oxazol 5 4h One and Its Derivatives
Classical Synthesis Approaches
The traditional methods for synthesizing oxazolones have been refined over more than a century and remain fundamental in organic synthesis.
Erlenmeyer-Plöchl Synthesis and its Mechanistic Aspects
First described in 1893, the Erlenmeyer-Plöchl synthesis is a classic and widely utilized method for preparing 4-substituted-2-phenyloxazol-5(4H)-ones. modernscientificpress.comresearchgate.net The reaction involves the condensation of an N-acylglycine, such as hippuric acid, with an aldehyde or ketone in the presence of acetic anhydride (B1165640) and a weak base like sodium acetate (B1210297). modernscientificpress.comwikipedia.org
The mechanism of the Erlenmeyer-Plöchl reaction begins with the cyclization of the N-acylglycine (e.g., hippuric acid) in the presence of acetic anhydride to form a 2-substituted-oxazol-5(4H)-one intermediate. wikipedia.orgrsc.orgyoutube.com This intermediate possesses acidic protons at the C-4 position. wikipedia.org A base, typically sodium acetate, then deprotonates the C-4 position, generating an enolate. This enolate subsequently acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde in a Perkin-like condensation. modernscientificpress.comwikipedia.org The final step involves the elimination of a water molecule to yield the 4-arylidene-2-substituted-5(4H)-oxazolone.
The condensation of N-acylglycines, most commonly hippuric acid (N-benzoylglycine), with aromatic aldehydes is the key bond-forming step in the Erlenmeyer-Plöchl synthesis. wikipedia.orgiosrjournals.org This reaction allows for the introduction of a wide variety of substituents at the 4-position of the oxazolone (B7731731) ring, depending on the choice of the aldehyde. The reactivity of the aldehyde plays a significant role; aldehydes with electron-withdrawing groups tend to react more readily than those with electron-donating groups. sci-hub.se For instance, the reaction with p-nitrobenzaldehyde proceeds efficiently, while reactions with benzaldehyde (B42025) or p-(dimethylamine)benzaldehyde may not be as successful under the same conditions. rsc.org
This condensation is a robust method for creating a diverse library of oxazolone derivatives. The reaction can be carried out under solvent-free conditions, which aligns with the principles of green chemistry. researchgate.netacs.org
The traditional catalytic system for the Erlenmeyer-Plöchl synthesis employs acetic anhydride as a dehydrating agent and sodium acetate as a base. researchgate.netwikipedia.orgrsc.orgiosrjournals.orgresearchgate.net Acetic anhydride facilitates the initial cyclization of the N-acylglycine and also serves as a solvent in many cases. wikipedia.org Sodium acetate, while often used in stoichiometric amounts, can also be effective in catalytic quantities, particularly when a solvent is present. lookchem.comresearchgate.net
Researchers have explored various modifications to the reaction conditions to improve yields, reduce reaction times, and simplify purification. These include the use of microwave irradiation and alternative catalysts. researchgate.net Organic bases such as pyridine, triethylamine (B128534) (TEA), and 4-(dimethylamino)pyridine (DMAP) have been investigated as alternatives to sodium acetate, sometimes leading to faster reactions, though side reactions can be a concern. lookchem.com Other catalysts like alumina (B75360), calcium acetate, and 5-sulfosalicylic acid have also been successfully employed. modernscientificpress.comresearchgate.net
Below is a table summarizing various catalytic systems and conditions for the Erlenmeyer-Plöchl synthesis:
| Catalyst/Reagent | Conditions | Starting Materials | Product | Yield (%) | Reference |
| Sodium Acetate, Acetic Anhydride | Boiling water bath, 15 min | Hippuric acid, p-nitrobenzaldehyde | (Z)-4-(4-nitrobenzylidene)-2-phenyloxazol-5(4H)-one | Up to 97 | researchgate.netrsc.org |
| Sodium Acetate, Acetic Anhydride | Heated | Hippuric acid, Aromatic aldehydes | 4-Arylidene-2-phenyloxazol-5(4H)-ones | - | lookchem.com |
| Organic Bases (e.g., Pyridine, TEA, DMAP) | - | Hippuric acid, Benzaldehyde | 4-Benzylidene-2-phenyloxazol-5(4H)-one | - | lookchem.com |
| 5-Sulfosalicylic Acid, Acetic Anhydride | Room temperature | Hippuric acid, Aromatic aldehydes | 4-Arylidene-2-phenyl-5(4H)-oxazolones | - | researchgate.net |
| Alumina, Acetic Anhydride | - | - | Oxazolone | - | modernscientificpress.com |
| Calcium Acetate, Acetic Anhydride | Microwave irradiation | - | Oxazolone | - | modernscientificpress.com |
Cyclodehydration Strategies
Cyclodehydration reactions offer alternative pathways to oxazolones, starting from N-acyl-α-amino acids or N-acyl-α-amino ketones. These methods provide flexibility in the synthesis of oxazolones with different substitution patterns.
From N-Acyl-α-amino Acids
N-acyl-α-amino acids can be converted to the corresponding oxazolones through cyclodehydration using various reagents. One common method involves the use of ethyl chloroformate in the presence of a base like 4-methylmorpholine (B44366) or triethylamine. modernscientificpress.com This approach is particularly useful when the desired oxazolone might be sensitive to the harsher conditions of the Erlenmeyer-Plöchl synthesis.
The Vilsmeier reagent, typically generated from an N,N-disubstituted formamide (B127407) (like DMF) and an acid chloride (such as phosphorus oxychloride or thionyl chloride), is another effective agent for the cyclodehydration of N-acyl-α-amino acids. researchgate.net The Vilsmeier reagent is a powerful electrophile that activates the carboxylic acid for intramolecular cyclization.
Robinson-Gabriel Cyclization of N-Acyl-α-amino Ketones
The Robinson-Gabriel synthesis is a powerful method for preparing oxazoles from 2-acylamino-ketones. wikipedia.org This reaction involves an intramolecular cyclization followed by dehydration, catalyzed by a cyclodehydrating agent. wikipedia.org Common dehydrating agents include phosphorus oxychloride, sulfuric acid in acetic anhydride, and trifluoromethanesulfonic acid. wikipedia.orgnih.gov
The starting 2-acylamino-ketones can be synthesized through various routes, including the Dakin-West reaction. wikipedia.org A notable application is the Friedel-Crafts acylation of aromatic compounds with a 2-aryl-4-substituted-1,3-oxazol-5(4H)-one, which yields an N-acyl-α-amino ketone intermediate. nih.gov This intermediate can then undergo Robinson-Gabriel cyclization to form a polysubstituted oxazole (B20620). nih.gov
A summary of cyclodehydration strategies is presented in the table below:
| Starting Material | Reagent(s) | Method | Product | Reference |
| N-Acyl-α-amino acids | Ethyl chloroformate, 4-methylmorpholine/triethylamine | Cyclodehydration | Oxazolone | modernscientificpress.com |
| N-Acyl-α-amino acids | Vilsmeier reagent (e.g., POCl₃/DMF) | Cyclodehydration | Oxazolone | researchgate.net |
| N-Acyl-α-amino ketones | Phosphorus oxychloride | Robinson-Gabriel Cyclization | Oxazole | nih.gov |
| N-Acyl-α-amino ketones | Sulfuric acid, Acetic anhydride | Robinson-Gabriel Cyclization | Oxazole | wikipedia.org |
| N-Acyl-α-amino ketones | Trifluoromethanesulfonic acid | Robinson-Gabriel Cyclization | Oxazole | wikipedia.org |
Contemporary and Green Chemistry Synthetic Innovations
In response to the growing need for sustainable chemical processes, recent innovations in the synthesis of 4-benzyl-1,3-oxazol-5(4H)-one derivatives have focused on green chemistry principles. These include the use of alternative energy sources, solvent-free reaction conditions, and recyclable catalysts to minimize waste and energy consumption. ijisrt.com
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and enhanced product purity. academie-sciences.fr This technology accelerates reactions by directly heating polar molecules in the mixture. academie-sciences.fr In the context of this compound synthesis, microwave-assisted protocols have been successfully applied to the Erlenmeyer-Plochl reaction and its variations.
Researchers have developed methods that utilize microwave heating in conjunction with various catalysts and conditions. For instance, a simple and efficient procedure involves the microwave irradiation of aromatic aldehydes and hippuric acid with a tosyl chloride (TsCl) and dimethylformamide (DMF) system under solvent-free conditions, offering high yields in short reaction times. academie-sciences.fr Other approaches have employed solid supports like silica (B1680970) gel or catalysts such as calcium acetate under microwave irradiation to achieve rapid and eco-friendly synthesis. ijprajournal.com The use of a commercial microwave and alumina as a solid-phase basic catalyst has also been reported, which helps to prevent the self-condensation of aldehydes. ucd.ie
The following table summarizes representative microwave-assisted methods for the synthesis of oxazolone derivatives.
| Catalyst/Support | Reaction Conditions | Time | Yield (%) | Reference |
| TsCl/DMF | Solvent-free, Microwave | Short | High | academie-sciences.fr |
| Calcium Acetate | Solvent-free, Microwave | Not specified | Good | ijprajournal.com |
| Alumina | Solid-phase, Microwave | Not specified | Moderate to High | ucd.ie |
| MgO-Al2O3 | Solvent-free, Microwave | Not specified | Good | ijprajournal.com |
| Sodium Hypophosphite | Solvent-free, Microwave | Short | Excellent | ijisrt.com |
This table presents a selection of reported methods and their general outcomes.
Conducting reactions in the absence of a solvent offers significant environmental and economic advantages, including reduced waste, lower costs, and simplified purification processes. Several solvent-free methods for the synthesis of this compound derivatives have been developed.
These reactions are often facilitated by grinding the reactants together or by using a catalytic amount of a substance that can promote the reaction in a solid or molten state. For example, the Erlenmeyer synthesis has been successfully carried out under solvent-free conditions using catalysts like iron(III) oxide nanoparticles with ultrasonic irradiation researchgate.net, or palladium(II) acetate under thermal and microwave conditions. biointerfaceresearch.com The use of a zwitterionic imidazolium (B1220033) salt as a catalyst under solvent-free conditions has also been reported to be effective. researchgate.net
The table below highlights various catalysts used in solvent-free syntheses of oxazolones.
| Catalyst | Reaction Conditions | Yield (%) | Reference |
| Iron(III) oxide nanoparticles | Ultrasonic irradiation | Excellent | researchgate.net |
| Palladium(II) acetate | Microwave or heat | Good | biointerfaceresearch.com |
| Zwitterionic imidazolium salt | Not specified | Good | researchgate.net |
| Ytterbium(III) triflate | Not specified | Good | ucd.ie |
| Basic ionic liquid [bmIm]OH | Room temperature | Good to Moderate | jocpr.com |
This table showcases a variety of catalysts enabling solvent-free synthesis of oxazolones.
The use of both heterogeneous and homogeneous catalysts has been instrumental in improving the efficiency and selectivity of this compound synthesis. Heterogeneous catalysts are particularly attractive due to their ease of separation and potential for recycling. ijisrt.com
Heterogeneous Catalysts: Alumina (Al2O3) has been effectively used as a solid-phase catalyst, often negating the need for high temperatures and long reaction times. ucd.ieresearchgate.net A combination of neutral alumina and boric acid has also been employed to produce oxazolones in good yields. biointerfaceresearch.com Other solid catalysts include zinc oxide (ZnO) researchgate.net, and iron(III) oxide nanoparticles. researchgate.net
Homogeneous Catalysts: A variety of metal salts have been shown to catalyze the Erlenmeyer synthesis. Bismuth(III) acetate is an attractive option due to its low toxicity and cost, providing moderate to good yields. ijprajournal.com Ruthenium(III) chloride has also been used to catalyze the synthesis of unsaturated 2-phenyl-5(4H)-oxazolone derivatives under solvent-free conditions. biointerfaceresearch.com Alum (KAl(SO4)2·12H2O), an inexpensive and non-toxic catalyst, has been reported for various organic transformations and represents a green catalytic option. nih.gov
The following table provides examples of both heterogeneous and homogeneous catalysts used in oxazolone synthesis.
| Catalyst Type | Catalyst | Notable Features | Reference |
| Heterogeneous | Alumina (Al2O3) | Mild conditions, room temperature reaction | ucd.ieresearchgate.net |
| Heterogeneous | Iron(III) oxide (Fe2O3) nanoparticles | Ultrasonic irradiation, excellent yields | researchgate.net |
| Heterogeneous | Alumina-Boric Acid | Reusable catalyst combination | biointerfaceresearch.com |
| Homogeneous | Bismuth(III) acetate | Low toxicity and cost | ijprajournal.com |
| Homogeneous | Ruthenium(III) chloride | Solvent-free conditions | biointerfaceresearch.com |
| Homogeneous | Alum (KAl(SO4)2·12H2O) | Inexpensive, non-toxic, green catalyst | nih.gov |
This table illustrates the diversity of catalysts applied to the synthesis of oxazolones.
Stereochemical Control in this compound Synthesis
The control of stereochemistry at the C4 position of the oxazolone ring is of paramount importance, as these compounds are valuable precursors for the asymmetric synthesis of α-amino acids. rsc.org The development of stereoselective methods allows for the preparation of enantiomerically enriched products.
Dynamic kinetic resolution (DKR) has proven to be a powerful strategy for the asymmetric synthesis of α-amino acid derivatives from racemic oxazol-5(4H)-ones. acs.org This process takes advantage of the acidic nature of the C4 proton, which allows for easy epimerization through an achiral oxazole enol intermediate. A chiral catalyst can then selectively react with one of the rapidly equilibrating enantiomers. acs.org Both transition metal complexes and small organic molecules have been developed as effective catalysts for the DKR of oxazolones. acs.org
Furthermore, the use of chiral auxiliaries attached to the reactants can direct the stereochemical outcome of the cyclization reaction. For instance, the diastereoselective synthesis of 3,5-disubstituted 1,4-oxazin-2-ones, which are structurally related to oxazolones, has been achieved using a chiral amino alcohol in a Petasis reaction. researchgate.net While direct stereochemical control in the synthesis of this compound itself is a subject of ongoing research, the principles established in related systems provide a strong foundation for future developments. The assembly of structurally diverse scaffolds from oxazolones often relies on controlling the stereochemistry to produce novel and biologically important compounds. rsc.org
Chemical Reactivity and Transformation Pathways of 4 Benzyl 1,3 Oxazol 5 4h One
Ring-Opening Reactions
The most prevalent reactions involving 4-benzyl-1,3-oxazol-5(4H)-one are those that lead to the cleavage of the oxazolone (B7731731) ring. biointerfaceresearch.com This reactivity stems from the presence of multiple electrophilic centers within the molecule, primarily the carbonyl carbon at the C-5 position and the imine carbon at C-2. biointerfaceresearch.comresearchgate.net The attack by a nucleophile on these sites typically results in the fission of the acyl-oxygen bond (O1-C5), yielding α-amino acid derivatives. biointerfaceresearch.com
The C-5 carbonyl group is a highly electrophilic center in the this compound ring, making it the primary site for nucleophilic attack. This reaction is the most common pathway for ring-opening and is fundamental to the use of oxazolones in synthesis. biointerfaceresearch.comclockss.org The mechanism involves the addition of a nucleophile to the carbonyl carbon, which disrupts the ring structure and leads to cleavage of the O1-C5 bond. This process is exploited in reactions with a wide array of nucleophiles, including water, alcohols, and amines, to produce the corresponding N-acyl-α-amino acids, esters, and amides. clockss.orguzh.ch The efficiency of this attack can be influenced by steric and electronic factors of substituents on the oxazolone ring. clockss.org For instance, the rate of ring-opening is observed to decrease with an increase in the electron-donating properties of the substituent at the C-2 position. researchgate.net
While less common than attack at the C-5 carbonyl, nucleophilic addition can also occur at the C-2 imine carbon. biointerfaceresearch.comrsc.org This pathway represents a minor or alternative reaction route. clockss.orgrsc.org The reaction at C-2 involves the addition of a nucleophile, such as water, to the C=N double bond. rsc.org Although this pathway can ultimately lead to the same N-acyl-α-amino acid product after subsequent rearrangement and hydrolysis, it proceeds through a different intermediate. clockss.org The competition between attack at C-2 and C-5 is influenced by the specific reactants and reaction conditions, including steric and electronic effects of the substituents. clockss.org
The hydrolysis of this compound is a key transformation that yields N-acyl-α-amino acids. rsc.org This reaction can proceed under both neutral and basic conditions and is catalyzed by hydroxide (B78521) ions and general buffers. rsc.org The process occurs competitively with racemization, as the C-4 proton is acidic and can be abstracted to form a planar, achiral enolate intermediate. rsc.org
Kinetic studies on the hydrolysis of 4-benzyl-2-phenyl-1,3-oxazol-5(4H)-one have shown that ring-opening and ionization (leading to racemization) occur at comparable rates in aqueous solutions. rsc.org The final product of the hydrolysis, confirmed by spectroscopic methods, is the corresponding N-acyl-α-amino acid. rsc.org The reaction mechanism can involve direct attack of water or hydroxide on the C-5 carbonyl, or potentially through an intermediate formed by water addition to the C-2 imine bond. clockss.orgrsc.org This hydrolytic pathway is fundamental to the role of oxazolones as intermediates in peptide chemistry and the synthesis of custom amino acids. researchgate.netresearchgate.net
Table 1: Investigated Reactions of this compound Hydrolysis
| Substrate | Conditions | Product | Research Focus |
|---|---|---|---|
| 4-Benzyl-2-phenyl-1,3-oxazol-5(4H)-one | Aqueous buffer (pH 7.8 or 11.0) | N-Benzoyl-phenylalanine | Kinetic study of hydrolysis and ionization. rsc.org |
| 4-Benzyl-2-methyl-1,3-oxazol-5(4H)-one | Aqueous buffer | N-Acetyl-phenylalanine | Kinetic study of hydrolysis and ionization. rsc.org |
The reaction of this compound with alcohols, known as alcoholysis, results in the formation of the corresponding N-acyl-α-amino acid esters. uzh.chmdpi.com This ring-opening reaction is a crucial method for synthesizing a variety of ester derivatives and has been extensively used in the context of dynamic kinetic resolution (DKR). acs.org In DKR, the facile racemization of the oxazolone at the C-4 position allows for the conversion of a racemic starting material into a single, enantiomerically enriched ester product in the presence of a suitable chiral catalyst. acs.orgnih.gov
The process is typically catalyzed by acids or peptide-based catalysts. researchgate.netnih.gov For example, tetrapeptides have been developed that effectively catalyze the methanolytic DKR of oxazolones, including those with benzylic substituents, to yield methyl esters with high enantiomeric excess. acs.org Similarly, the reaction can be carried out via ethanolysis to produce ethyl esters. mdpi.com The reaction of 4-benzyl-2-phenyl-1,3-oxazol-5(4H)-one with methanol (B129727), catalyzed by a diketopiperazine, has been shown to produce the protected phenylalanine derivative. nih.gov
Table 2: Examples of Alcoholysis Reactions with this compound Analogues
| Oxazolone Reactant | Alcohol | Catalyst/Conditions | Product |
|---|---|---|---|
| Racemic 4-benzyl-2-phenyl-1,3-oxazol-5(4H)-one | Methanol | Tetrapeptide 9k, 4 °C | N-Benzoyl-phenylalanine methyl ester acs.org |
| 4-Methyl-2-[4-(phenylsulfonyl)phenyl]-1,3-oxazol-5(4H)-one | Ethanol | - | Ethyl 2-[4-(phenylsulfonyl)benzamido]propanoate mdpi.com |
| Racemic 4-benzyl-2-phenyl-1,3-oxazol-5(4H)-one | - | Diketopiperazine 5.3 | Protected Phenylalanine-derivative 5.22a nih.gov |
This compound readily reacts with various nitrogen-based nucleophiles, leading to ring-opening and the formation of amides and related derivatives. clockss.org These reactions typically proceed via nucleophilic attack at the C-5 carbonyl center. clockss.org
Amines : The reaction with amines, such as dimethylamine (B145610), opens the oxazolone ring to yield N,N-dimethylamides. For instance, 4-benzyl-4-(ω-azidoalkyl)-2-phenyl-1,3-oxazol-5(4H)-ones react with dimethylamine in acetonitrile (B52724) to form the corresponding ω-azido-2-benzamido-2-benzylalkane amides. clockss.org This transformation is a key step in the synthesis of macrocyclic lactams. clockss.orguzh.ch
Hydrazines : Hydrazine (B178648) hydrate (B1144303) is a potent nucleophile that reacts with oxazolones to form hydrazides. researchgate.net The reaction of 4-arylidene-2-phenyl-1,3-oxazol-5(4H)-ones with hydrazine hydrate leads to the corresponding hydrazides, which can then be used as precursors for synthesizing other heterocyclic systems like pyrazoles and triazoles. researchgate.netresearchgate.netsapub.org
Anilines : Anilines also act as nucleophiles, attacking the C-5 position. The reaction of 2-benzyloxy-4-benzylideneoxazol-5-one with phenylhydrazine (B124118) has been reported, resulting in ring-opened products.
These reactions underscore the versatility of the oxazolone ring as a synthon for creating peptide bonds and other amide linkages.
Derivatization and Substitution Chemistry
Beyond ring-opening reactions, this compound can undergo derivatization and substitution, primarily at the C-4 position. The acidity of the C-4 proton allows for deprotonation with a strong base, such as lithium diisopropylamide (LDA), to form an enolate. clockss.orgresearchgate.net This enolate is a powerful nucleophile that can react with various electrophiles.
A common transformation is the C-alkylation at the C-4 position. For example, the enolate of 4-benzyl-2-phenyl-1,3-oxazol-5(4H)-one can be alkylated with ω-hydroxyalkyl iodides or ω-azidoalkyl iodides. clockss.orguzh.chresearchgate.net This reaction yields 4,4-disubstituted 1,3-oxazol-5(4H)-ones, which are valuable intermediates for synthesizing more complex molecules like macrocyclic lactones and lactams. clockss.orguzh.chcore.ac.uk
Furthermore, this compound can serve as a precursor for other heterocyclic systems. For instance, reaction with aromatic hydrocarbons in the presence of aluminum trichloride (B1173362) (a Friedel-Crafts acylation type reaction) can lead to N-acyl-α-amino ketones. farmaciajournal.com These ketones can subsequently be cyclized to form substituted 1,3-oxazoles. farmaciajournal.com
Table 3: Derivatization Reactions of this compound
| Reagent(s) | Site of Reaction | Product Type | Subsequent Transformations |
|---|---|---|---|
| 1. LDA; 2. ω-Azidoalkyl iodide | C-4 | 4-Benzyl-4-(ω-azidoalkyl)-1,3-oxazol-5(4H)-one | Ring-opening with dimethylamine, reduction, and cyclization to macrocyclic lactams. clockss.org |
| 1. LDA; 2. ω-Hydroxyalkyl iodide (protected) | C-4 | 4-Benzyl-4-(ω-hydroxyalkyl)-1,3-oxazol-5(4H)-one | Ring-opening and cyclization to macrocyclic lactones. uzh.chuzh.chresearchgate.net |
| Aromatic hydrocarbons, AlCl₃ | C-5 (Acylation) | N-Acyl-α-amino ketones | Intramolecular condensation to form 5-aryl-4-benzyl-1,3-oxazoles. farmaciajournal.com |
Friedel-Crafts Acylation at the Benzyl (B1604629) Moiety
The benzyl group of this compound derivatives can undergo Friedel-Crafts acylation. This reaction typically involves the use of an acylating agent in the presence of a Lewis acid catalyst, such as aluminum chloride, and an aromatic hydrocarbon as the solvent and reactant. For instance, the Friedel-Crafts acylation of 4-benzyl-2-[4-(4-chlorophenylsulfonyl)phenyl]-oxazol-5(4H)-one with aromatic hydrocarbons like benzene (B151609), toluene (B28343), or m-xylene, catalyzed by anhydrous aluminum chloride, yields N-acyl-α-amino ketones. farmaciajournal.comrevistadechimie.ro This reaction proceeds through the opening of the oxazolone ring. revistadechimie.ro The mechanism is facilitated by the structural similarity of saturated azlactones to carboxylic acid anhydrides, allowing for Lewis acid-mediated ring opening and subsequent electrophilic aromatic substitution. revistadechimie.ro
Similarly, the Friedel-Crafts acylation of 2-aryl-4-isopropyl-1,3-oxazol-5(4H)-one with benzene and toluene, catalyzed by aluminum trichloride, results in the formation of N-(1-aryl-3-methyl-1-oxobutan-2-yl)-4-(phenylsulfonyl)benzamides. mdpi.com Another example involves the acylation of aromatic hydrocarbons with 2-{4-[(4-bromophenyl)sulfonyl]phenyl}-4-isopropyl-4H-1,3-oxazol-5-one using anhydrous AlCl₃ as a catalyst to produce N-(1-aryl-3-methyl-1-oxobutan-2-yl)-4-[(4-bromophenyl)sulfonyl]benzamides. mdpi.com
| Oxazolone Derivative | Aromatic Hydrocarbon | Catalyst | Product |
|---|---|---|---|
| 4-benzyl-2-[4-(4-chlorophenylsulfonyl)phenyl]-oxazol-5(4H)-one | Benzene, Toluene, m-Xylene | Anhydrous AlCl₃ | N-acyl-α-amino ketones |
| 2-aryl-4-isopropyl-1,3-oxazol-5(4H)-one | Benzene, Toluene | AlCl₃ | N-(1-aryl-3-methyl-1-oxobutan-2-yl)-4-(phenylsulfonyl)benzamides |
| 2-{4-[(4-bromophenyl)sulfonyl]phenyl}-4-isopropyl-4H-1,3-oxazol-5-one | Benzene, Toluene | Anhydrous AlCl₃ | N-(1-aryl-3-methyl-1-oxobutan-2-yl)-4-[(4-bromophenyl)sulfonyl]benzamides |
Alkylation Reactions (e.g., with ω-azidoalkyl iodides)
The C-4 position of this compound can be readily alkylated. The alkylation of 4-benzyl-2-phenyl-1,3-oxazol-5(4H)-one with ω-azidoalkyl iodides is achieved through deprotonation with a strong base like lithium diisopropylamide (LDA) in a solvent mixture of tetrahydrofuran (B95107) (THF) and hexamethylphosphoramide (B148902) (HMPT) at low temperatures (-78 °C). researchgate.netuzh.chclockss.org This reaction yields a mixture of the desired 4,4-disubstituted 1,3-oxazol-5(4H)-ones and the O-alkylated 1,3-oxazoles, with the C-alkylated product being the major component. researchgate.netuzh.chclockss.org The resulting ω-azido-2-benzamido-2-benzylalkane amides can be further transformed, for example, by reduction of the azido (B1232118) group to an amino group. researchgate.netuzh.ch
| Reactants | Conditions | Products | Yield of C-alkylated product |
|---|---|---|---|
| 4-benzyl-2-phenyl-1,3-oxazol-5(4H)-one and ω-azidoalkyl iodides | LDA, THF/HMPT, -78 °C | Mixture of 4,4-disubstituted 1,3-oxazol-5(4H)-ones and O-alkylated 1,3-oxazoles | Major product |
Condensation Reactions at the C-4 Position
The C-4 position of the oxazolone ring is activated for condensation reactions, particularly with aldehydes. The Erlenmeyer-Plöchl reaction, a classic method for synthesizing unsaturated oxazolones, involves the condensation of an α-acylamino acid with an aldehyde in the presence of acetic anhydride (B1165640) and a weak base like sodium acetate (B1210297). sphinxsai.combohrium.com This reaction can be applied to synthesize 4-benzylidene-2-substituted oxazol-5-ones. sphinxsai.com For instance, various 4-arylidene-2-phenyl/methyl oxazolones have been synthesized from the reaction of aromatic aldehydes with hippuric acid or acetylglycine. researchgate.net The exocyclic double bond formed in these condensation products is a key feature for further chemical transformations. sphinxsai.com
The synthesis of 4-benzylidene-2-aryl-1,3-oxazol-5(4H)-imines has been achieved through a one-pot procedure from phenylpyruvic acid and arylamides under Bischler-Napieralski conditions. researchgate.net Furthermore, 4-arylidene-2-aryloxazol-5-ones can be synthesized by the condensation of aromatic or heterocyclic aldehydes with hippuric acid in glacial acetic acid with anhydrous sodium acetate. nih.gov
Cycloaddition Reactions
The unsaturated derivatives of this compound, specifically those with an exocyclic double bond at the C-4 position, can participate in cycloaddition reactions.
Dienophilic Behavior of Exocyclic Double Bonds
The exocyclic double bond in 4-benzylidene-1,3-oxazol-5(4H)-one and its derivatives can act as a dienophile in Diels-Alder reactions. sphinxsai.com For a Diels-Alder reaction to occur, the dienophile generally needs to have an electron-withdrawing group, and the diene must be in an s-cis conformation. libretexts.orgmasterorganicchemistry.com The reactivity of the dienophile is enhanced by the presence of electron-withdrawing substituents. libretexts.org While specific examples involving this compound as a dienophile are not extensively detailed in the provided results, the general principle of dienophilic behavior of exocyclic double bonds in related oxazolone systems is established. researchgate.net
Reactions with Aromatic Reactants (e.g., benzyne)
While direct evidence of the reaction of this compound with benzyne (B1209423) is not explicitly detailed in the provided search results, the general reactivity profile of oxazolones suggests that such cycloadditions are plausible. Benzyne is a highly reactive intermediate that readily undergoes cycloaddition reactions. Given the presence of unsaturation in oxazolone derivatives, a [4+2] or other modes of cycloaddition with benzyne could be anticipated, leading to the formation of complex polycyclic structures.
Racemization Kinetics and Mechanistic Studies
The stereochemical integrity of the C-4 position in this compound is a critical aspect, especially in the context of peptide synthesis where it is often an intermediate.
The racemization of oxazolones is a well-known phenomenon that can occur during peptide synthesis. rsc.org The C-4 proton is relatively acidic, and its removal leads to the formation of a planar, achiral enolate intermediate, which is stabilized by the aromaticity of the five-membered ring with six π-electrons. thieme-connect.de This enolization is the primary mechanism for racemization. thieme-connect.de
Kinetic studies on 4-benzyl-2-phenyl-1,3-oxazol-5(4H)-one have shown that both hydrolysis and ionization (leading to racemization) are catalyzed by hydroxide ions and general bases. rsc.orgrsc.org In aqueous solutions, the rates of ring-opening hydrolysis and racemization are competitive and have similar rate constants. rsc.org However, in solvents with lower dielectric constants, the rate of ionization and subsequent racemization becomes significantly faster than the rate of hydrolysis. rsc.org For example, when optically active 4-benzyl-2-phenyloxazolone is hydrolyzed at pH 11, there is a residual optical activity in the N-benzoyl-L-phenylalanine product, corresponding to an enantiomeric excess of 27.3%, which indicates a 72.7% yield of the enolate intermediate. rsc.org
The mechanism of hydrolysis may be more complex than a simple direct attack on the carbonyl, with evidence suggesting the formation of an intermediate resulting from the addition of water to the C=N double bond. rsc.org
| Condition | Relative Rates of Racemization and Hydrolysis | Key Mechanistic Feature |
|---|---|---|
| Aqueous solution (neutral and basic) | Competitive rates, similar rate constants. rsc.org | Buffer and hydroxide ion catalysis. rsc.orgrsc.org |
| Solvents with lower dielectric constants | Racemization is much faster than hydrolysis. rsc.org | Facilitated ionization to form the enolate. rsc.org |
| pH 11 hydrolysis | Significant racemization occurs, with a 72.7% enolate yield for 4-benzyl-2-phenyloxazolone. rsc.org | Formation of a planar enolate intermediate. thieme-connect.de |
Influence of Solvent Polarity and pH on Racemization Rate
The environment in which this compound is situated, specifically the polarity of the solvent and the pH of the solution, plays a critical role in determining the rate of its racemization.
Kinetic studies have revealed that in aqueous solutions, the ionization of oxazolones, which leads to racemization, and the ring-opening hydrolysis reaction occur at comparable rates. rsc.orgrsc.org However, in solvents with lower dielectric constants, the rate of ionization significantly surpasses the rate of ring opening. rsc.orgrsc.org This indicates that less polar solvents promote the formation of the enolate intermediate responsible for racemization.
The pH of the solution is another crucial factor. The racemization process is catalyzed by both buffer and hydroxide ions under neutral and basic conditions. rsc.orgrsc.org The rate of racemization is observed to increase with higher pH. For instance, in a pH jump experiment where the pH was rapidly increased to 12, the oxazolone was quickly converted into a mixture of the enolate and the hydrolysis product. This demonstrates that basic conditions facilitate the deprotonation at the C-4 position, leading to the formation of the planar enolate and subsequent loss of stereochemistry. thieme-connect.de
The pKa of the α-proton of oxazolones is approximately 9, highlighting their acidic nature and susceptibility to deprotonation under basic conditions. acs.orgacs.org Even at a pH significantly higher than the pKa, the oxazolone does not completely convert to the enolate due to the competing hydrolysis reaction. Instead, a dynamic equilibrium is established between the oxazolone, the enolate, and the ring-opened product.
Interactive Table: Effect of pH on the Partitioning of 4-Benzyl-2-phenyloxazol-5(4H)-one
| pH | Enolate Yield (%) | Product Yield (%) | Enantiomeric Excess of Product (%) |
| 11 | 72.7 | 27.3 | 27.3 |
| 12 | 72 | 28 | Not Reported |
This data is derived from pH jump experiments and hydrolysis of an optically active oxazolone.
Role of Enolate Formation in Racemization
The racemization of this compound is intrinsically linked to the formation of an enolate intermediate. thieme-connect.de The key to this process is the abstraction of the proton at the C-4 position of the oxazolone ring. thieme-connect.de
The mechanism involves the removal of this α-proton by a base, which can be a hydroxide ion or a component of a buffer solution. rsc.orgthieme-connect.de This deprotonation results in the formation of a planar enolate anion. thieme-connect.de The planarity of this intermediate means that the stereochemical information at the C-4 center is lost. Subsequent reprotonation of this enolate can occur from either face with equal probability, leading to a racemic mixture of the D- and L-enantiomers of the oxazolone. thieme-connect.de
The stability of the enolate is a driving force for this process. The resulting enolate is an aromatic system according to Hückel's 4n+2 rule, possessing six π-electrons within a five-membered ring, which contributes to its stability and facile formation. thieme-connect.de
The rate of enolate formation, and therefore racemization, is in competition with other reactions, such as hydrolysis (ring opening) and aminolysis (peptide bond formation). thieme-connect.dethieme-connect.de The relative rates of these competing pathways are influenced by factors such as the solvent, pH, and the nature of the reactants involved. rsc.orgthieme-connect.de For instance, in peptide synthesis, if the rate of aminolysis is high, the activated oxazolone will react to form a peptide bond before significant racemization can occur. thieme-connect.de Conversely, slow coupling reactions allow more time for enolate formation and subsequent epimerization. thieme-connect.de
Applications of 4 Benzyl 1,3 Oxazol 5 4h One As a Versatile Synthetic Intermediate
Synthesis of α-Amino Acids and their Analogues
Oxazolones serve as masked forms of α-amino acids, which can be revealed through a simple hydrolysis reaction. acs.org This fundamental property makes 4-benzyl-1,3-oxazol-5(4H)-one an excellent starting material for producing phenylalanine derivatives and other structurally unique amino acids.
The dynamic kinetic resolution (DKR) of 4-substituted-2-phenyloxazol-5(4H)-ones is a prominent method for creating enantiomerically enriched α-amino acid derivatives. acs.org This process leverages the acidity of the α-proton at C-4, which facilitates easy epimerization through an aromatic oxazole (B20620) enol intermediate, allowing for the conversion of a racemic mixture into a single desired enantiomer. acs.org For this compound, this method provides access to non-proteinogenic aromatic α-amino acids. The alcoholytic DKR, for example, can yield the corresponding methyl ester products with high enantiomeric ratios. acs.org
The general scheme involves the ring-opening of the oxazolone (B7731731) by a nucleophile, such as an alcohol in the presence of a suitable catalyst, to yield the N-acyl α-amino acid ester. Subsequent deprotection of the amine and carboxyl groups reveals the final aromatic α-amino acid.
Quaternary α-amino acids, which feature a tetra-substituted α-carbon, are crucial components in medicinal chemistry that can induce conformational constraints in peptides. ajrconline.org this compound is an ideal precursor for these structures. The synthesis involves the deprotonation at the C-4 position with a strong base, such as lithium diisopropylamide (LDA), to form an enolate. This enolate can then react with an electrophile (e.g., an alkyl halide) in a C-alkylation reaction to create a 4,4-disubstituted oxazolone. researchgate.net Nucleophilic ring-opening of this new quaternary-substituted oxazolone provides the desired quaternary α-amino acid derivative in good yield. ajrconline.orgresearchgate.net
Recent advancements have utilized cooperative catalysis, combining a chiral secondary amine and an achiral palladium complex, for the enantioselective spirocyclization of propargylated azlactones (oxazolones) with enals. nih.gov Subsequent acidic opening of the spiro-oxazolone ring yields amino acid derivatives containing a quaternary carbon center with high enantioselectivity. nih.gov
Table 1: Synthesis of α-Amino Acid Analogues from this compound
| Target Product Type | Key Transformation | Reagents/Method | Significance | Reference(s) |
|---|---|---|---|---|
| Enantiomerically Enriched Aromatic α-Amino Acids | Dynamic Kinetic Resolution (DKR) | Alcohol (e.g., MeOH), Peptide Catalyst | Access to non-proteinogenic, chiral amino acid esters with high enantiomeric purity. | acs.org |
Construction of Peptides and Peptide Mimetics
The oxazolone ring is a recurring intermediate in several peptide synthesis strategies, particularly those involving sterically demanding amino acids.
The 'azirine/oxazolone method' is a superior protocol for introducing α,α-disubstituted α-amino acids, such as α-aminoisobutyric acid (Aib), into a peptide chain. core.ac.ukuzh.ch The process involves the coupling of an N-protected amino or peptide acid with a 2,2-disubstituted 3-amino-2H-azirine. This reaction proceeds smoothly without the need for additional coupling reagents. uzh.ch
The resulting peptide amide can then be selectively hydrolyzed to extend the peptide chain further. This selective hydrolysis proceeds via the in situ formation of a 1,3-oxazol-5(4H)-one intermediate. researchgate.netcore.ac.uk For example, treatment of a peptide with a C-terminal Aib-amide with HCl in toluene (B28343) at elevated temperatures generates the corresponding oxazolone, which can then be coupled with another amino acid ester to form a longer peptide. uzh.ch This method has been successfully applied in both solution-phase and solid-phase syntheses of peptaibols and their segments. core.ac.ukuzh.ch
Hydrogels are three-dimensional polymer networks with high water content, making them suitable for numerous biomedical applications. nih.gov Functional macromonomers are essential building blocks for designing these hydrogels. The reactivity of the oxazolone ring can be exploited to create such macromonomers.
A key strategy involves the use of vinyl-functional azlactones. The reaction of these oxazolones with amine-terminated polymers, such as α,ω-bisaminopropyl-terminated poly(ethylene glycol), occurs readily at room temperature. researchgate.net This reaction opens the oxazolone ring and forms an acrylamido-peptide linkage, effectively creating a macromonomer with polymerizable vinyl end-groups. These macromonomers can then be copolymerized, often through photopolymerization, to form cross-linked hydrogel networks. researchgate.net This approach allows for the covalent attachment of biologically relevant molecules, like gelatin, into the hydrogel network, improving properties such as cell adhesion and growth. researchgate.net While this has been demonstrated with vinyl-functional oxazolones, the principle is applicable to derivatives of this compound, enabling the incorporation of phenylalanine-like moieties into the hydrogel backbone.
Precursor to Diverse Heterocyclic Scaffolds
The inherent reactivity of this compound allows it to serve as a versatile starting point for the synthesis of a multitude of other heterocyclic systems through ring-opening and ring-transformation reactions. mdpi.com These transformations typically involve an initial nucleophilic attack at the C-5 carbonyl, followed by subsequent intramolecular cyclization and rearrangement steps.
For instance, Friedel-Crafts acylation of aromatic compounds like benzene (B151609) or toluene with a 2-aryl-4-benzyl-1,3-oxazol-5(4H)-one in the presence of aluminum trichloride (B1173362) yields N-acyl-α-amino ketones. farmaciajournal.commdpi.com These ketones can then be cyclized via the Robinson-Gabriel reaction using phosphoryl trichloride to produce highly substituted 1,3-oxazoles. farmaciajournal.commdpi.com
Furthermore, unsaturated oxazolones (azlactones) can react with various dinucleophiles to generate different heterocyclic cores. Reaction with phenylhydrazine (B124118), for example, yields 1,2,4-triazin-6(5H)-ones. nih.gov Other documented transformations include the synthesis of imidazolinones, pyrroles, furanones, and macrocyclic lactones, showcasing the exceptional synthetic utility of the oxazolone scaffold. ajrconline.orguzh.chmdpi.com
Table 2: Heterocyclic Scaffolds Synthesized from this compound Derivatives
| Resulting Heterocycle | Key Reagents/Conditions | Transformation Type | Reference(s) |
|---|---|---|---|
| 1,3-Oxazoles | Aromatic hydrocarbon, AlCl₃, then POCl₃ | Ring-opening followed by Robinson-Gabriel cyclization | farmaciajournal.commdpi.com |
| 1,2,4-Triazin-6(5H)-ones | Phenylhydrazine, Acetic Acid, Sodium Acetate (B1210297) | Condensation/Ring Transformation | nih.gov |
| Imidazolin-5(4H)-ones | Hydrazine (B178648) Hydrate (B1144303) | Condensation/Ring Transformation | researchgate.net |
| Macrocyclic Lactones | HCl gas in Toluene (from 4-(ω-hydroxyalkyl)-substituted oxazolone) | Intramolecular Ring Transformation | researchgate.netuzh.ch |
| Pyrroles, Imidazoles, Pyrrolines | Various (often involving cycloaddition or condensation) | Ring Transformation | mdpi.com |
| β-Lactams, Thiazoles | Various (often involving cycloaddition) | Cycloaddition/Ring Transformation | ajrconline.org |
Imidazolinones and Imidazole (B134444) Derivatives
This compound and its derivatives are established precursors for the synthesis of imidazolinones and imidazoles. The transformation typically involves the reaction of the oxazolone ring with nitrogen-containing nucleophiles, which attack the C-5 carbonyl group, leading to ring opening followed by intramolecular cyclization to form the new five-membered imidazole-based ring.
One common method involves the reaction of a 4-arylidene-2-phenyloxazol-5(4H)-one with primary amines or hydrazines. For instance, reacting a 4-substituted oxazolone with hydrazine hydrate can lead to the formation of 3-amino-imidazolin-4-one derivatives. nih.gov The initial nucleophilic attack by hydrazine on the carbonyl carbon of the oxazolone ring causes cleavage of the ester bond. Subsequent condensation and cyclization yield the imidazolinone core. nih.govresearchgate.net
Furthermore, various substituted imidazolones can be synthesized by condensing oxazolones with reagents like ethylenediamine, urea, or substituted anilines. ehu.eus A one-pot synthesis for producing (4Z)-4-(benzylidene)-1N-methyl-2-(styryl)-1H-imidazol-5(4H)-one derivatives has been developed starting from (Z)-4-benzylidene-2-methyl-oxazol-5(4H)-one and methylamine. researchgate.net This highlights the efficiency of using oxazolones as synthons for complex imidazole structures. The reaction with sulphacetamide has also been reported to produce 1-N-substituted sulphonyl amino-2-phenyl-4-substituted benzylidene-5-imidazolinones. dntb.gov.ua These reactions underscore the role of oxazolones as key building blocks for medicinally relevant imidazole-containing scaffolds. ambeed.combeilstein-journals.orgorganic-chemistry.org
| Oxazolone Reactant | Reagent(s) | Product Type | Reference |
|---|---|---|---|
| 4-(Arylidene)-2-(pyridin-3-yl)-1,3-oxazol-5(4H)-one | Hydrazine hydrate, Pyridine | 3-Amino-5-(arylidene)-2-(pyridin-3-yl)-3,5-dihydro-4H-imidazol-4-one | nih.gov |
| (Z)-4-Benzylidene-2-methyl-oxazol-5(4H)-one | Methylamine, Schiff bases, Et3N | (4Z)-4-(Benzylidene)-1N-methyl-2-(styryl)-1H-imidazol-5(4H)-one | researchgate.net |
| 2-Phenyl-5(4H)-oxazolone derivatives | 2-Hydrazino-3-methyl-4(3H)-quinazolinone | Imidazolin-5-one ring fused to a quinazolinone | researchgate.net |
| 2-Phenyl-4-benzylidene-5-oxazolone | Sulphacetamide | 1-N-Sulphonyl amino-2-phenyl-4-benzylidene-5-imidazolinone | dntb.gov.ua |
Substituted Oxazole Derivatives
While this compound is itself an oxazole derivative, it can be used as a starting material to generate other, more complex substituted oxazoles. This transformation typically involves a ring-opening reaction followed by a subsequent re-cyclization under different conditions. A prominent example is the Robinson-Gabriel synthesis and related reactions.
A key synthetic route is the AlCl₃-catalyzed acylation of aromatic hydrocarbons (arenes) with a 2-aryl-4-benzyl-1,3-oxazol-5(4H)-one. wikipedia.org In this reaction, the oxazolone acts as an acylating agent. The reaction proceeds through the formation of an N-acyl-α-amino ketone intermediate. This intermediate can then undergo intramolecular condensation and dehydration, often promoted by an agent like phosphorus oxychloride (POCl₃), to yield a new, 5-aryl-substituted 1,3-oxazole. wikipedia.orgacs.org This method effectively allows for the introduction of an aryl group at the C-5 position of the oxazole ring, transforming the initial oxazol-5(4H)-one into a fully aromatic oxazole system.
| Oxazolone Reactant | Reagents | Intermediate | Final Product | Reference |
|---|---|---|---|---|
| 4-Benzyl-2-[4-(4-chlorophenylsulfonyl)phenyl]-oxazol-5(4H)-one | 1. Anhydrous aromatic hydrocarbon (e.g., benzene, toluene), AlCl₃ 2. POCl₃ | N-(1-Aryl-1-oxo-3-phenylpropan-2-yl)-4-(4-chlorophenylsulfonyl)benzamide | 5-Aryl-4-benzyl-2-[4-(4-chlorophenylsulfonyl)phenyl]-1,3-oxazole | acs.org |
| 4-Benzyl-2-{4-[(4-bromophenyl)sulfonyl]phenyl}-1,3-oxazol-5(4H)-one | 1. Anhydrous aromatic hydrocarbon (e.g., toluene, m-xylene), AlCl₃ 2. POCl₃ | N-(1-Aryl-1-oxo-3-phenylpropan-2-yl)-4-[(4-bromophenyl)sulfonyl]benzamide | 5-Aryl-4-benzyl-2-{4-[(4-bromophenyl)sulfonyl]phenyl}-1,3-oxazole | wikipedia.org |
Triazinones and other Nitrogen-Containing Heterocycles
The reactivity of the oxazolone ring is readily exploited for the synthesis of various six-membered nitrogen-containing heterocycles, most notably triazinones. The reaction of 4-aryliden-oxazol-5(4H)-ones with hydrazine derivatives is a common entry point to these systems.
Specifically, new 1,2,4-triazin-6(5H)-one derivatives have been synthesized through the reaction of oxazol-5(4H)-ones with phenylhydrazine. chemrxiv.org This reaction is typically carried out in acetic acid with sodium acetate, where the oxazolone ring is opened by the hydrazine, followed by cyclization to form the triazinone ring. chemrxiv.org This method provides a straightforward pathway to functionalized triazinones, which are themselves valuable scaffolds in medicinal chemistry.
Beyond simple triazinones, oxazolone intermediates can be used to construct more complex fused heterocyclic systems. For example, a 4-(4-methylthiobenzylidene)-2-methyl-oxazol-5-one can react with thiocarbohydrazide (B147625) to form 4-amino-6-(4-methylthiobenzyl)-3-mercapto-1,2,4-triazin-5(4H)-one, which is a precursor to 1,3,4-thiadiazolo[2,3-c]-1,2,4-triazin-4-ones. researchgate.net Similarly, the synthesis of acs.orgtriazolo[4,3-a]quinazolin-5-ones has been achieved starting from precursors accessible from oxazolone chemistry, demonstrating the broad utility of these synthons.
Quinazolinone and Thiazole (B1198619) Derivatives
This compound derivatives are valuable starting materials for synthesizing other important heterocyclic structures such as quinazolinones and thiazoles.
The synthesis of quinazolinone derivatives can be achieved by reacting 5(4H)-oxazolones with suitably functionalized nitrogen nucleophiles. A reported method involves the reaction of a 2-phenyl-5(4H)-oxazolone derivative with 2-hydrazino-3-methyl-4(3H)-quinazolinone. researchgate.net In this process, the hydrazine moiety of the quinazolinone attacks the carbonyl group of the oxazolone, leading to a ring-opening and subsequent re-cyclization to form a product where an imidazolin-5-one ring is appended to the quinazolinone core. researchgate.net An alternative, indirect route involves using a 2-phenyl-4-(phenylmethylene)-5(4H)-oxazolone to acylate 3,5-dibromoanthranilic acid, which after cyclization and reaction with various nucleophiles, yields a range of 6,8-dibromo-quinazolin-4(3H)-one derivatives.
The thiazole ring system can also be accessed from oxazolone precursors. Research has shown that 4-(4-methylthiobenzylidene)-2-methyl-oxazol-5-one can be converted into a triazine intermediate, which is then used to synthesize 7H-thiazolo[2,3-c] acs.orgtriazine-4,6-diones. Furthermore, a series of novel 4-benzyl-1,3-thiazole derivatives have been synthesized, indicating the relevance of this core structure, which can be derived from phenylalanine, the same amino acid precursor for this compound. nih.gov
Synthesis of α-Acylaminoalcohols
The oxazolone ring is a masked form of an α-amino acid and can be readily converted into various amino acid derivatives, including α-acylaminoalcohols. The primary synthetic route involves the nucleophilic ring-opening of the oxazolone.
The alcoholytic dynamic kinetic resolution of 4-benzyl-1,3-oxazol-5(4H)-ones is a key method for producing enantiomerically enriched α-amino acid esters. In this process, an alcohol (e.g., methanol), often in the presence of a suitable catalyst, attacks the C-5 carbonyl group, cleaving the ring to form the corresponding methyl ester of the N-acylamino acid. These resulting α-acylamino esters can then be readily reduced to the target α-acylaminoalcohols using standard reducing agents like lithium aluminium hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄), although specific examples for the benzyl (B1604629) derivative were not detailed in the reviewed literature. This two-step sequence represents a formal pathway from the oxazolone to α-acylaminoalcohols.
Carboxylic Acid Homologation Reactions
The direct application of this compound as an intermediate in carboxylic acid homologation reactions, such as the Arndt-Eistert synthesis, is not extensively documented in the reviewed scientific literature. The Arndt-Eistert reaction is a well-established method for converting a carboxylic acid to its one-carbon homologue, typically proceeding via an acid chloride and a diazoketone intermediate which undergoes a Wolff rearrangement. This method is popularly used to convert α-amino acids into β-amino acids. While this compound is synthesized from the α-amino acid phenylalanine, it does not typically serve as the direct substrate in the homologation sequence itself. The process starts with the parent amino acid, not the cyclized oxazolone.
Pathways to Complex Natural Product Structures (e.g., Alkaloid Skeletons)
Saturated azlactones, the class of compounds to which this compound belongs, are recognized as valuable synthons for the construction of various complex molecular architectures, including heterocyclic precursors for alkaloid skeletons. organic-chemistry.org Their utility lies in their ability to generate α-amino acid derivatives with controlled stereochemistry, which are fundamental building blocks in many natural products.
The reactivity of the oxazolone ring allows for C-C bond formation at the C-4 position and subsequent ring-opening to unveil a functionalized amino acid core. For example, 4-benzyl-2-phenyl-1,3-oxazol-5(4H)-one can be alkylated at the C-4 position with various electrophiles, such as ω-hydroxyalkyl iodides or ω-azidoalkyl iodides. dntb.gov.ua The resulting 4,4-disubstituted oxazolone can then undergo ring transformation or cleavage. Treatment of 4-benzyl-4-(ω-hydroxyalkyl)-2-phenyl-1,3-oxazol-5(4H)-ones with HCl gas can induce a ring transformation to yield large-ring α-benzamido-α-benzyl lactones. Similarly, reaction of the 4-alkylated oxazolone with dimethylamine (B145610) opens the ring to produce an amide, which can be further modified to create macrocyclic lactams. dntb.gov.ua These strategies, which build complexity from a simple oxazolone core, are indicative of the pathways used in the total synthesis of natural products. While specific total syntheses of alkaloids starting directly from this compound are not detailed in the provided results, its role as a versatile intermediate for creating functionalized amino acids and heterocyclic systems places it as a key potential precursor in such endeavors. researchgate.net
Biological Evaluation and Structure Bioactivity Relationship Studies of 4 Benzyl 1,3 Oxazol 5 4h One Derivatives
General Overview of Reported Bioactivities
Derivatives of 4-benzyl-1,3-oxazol-5(4H)-one, a class of heterocyclic compounds also known as azlactones, have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. biointerfaceresearch.comrfppl.co.in These compounds serve as versatile scaffolds for the synthesis of various biologically active molecules. rfppl.co.in The core structure of this compound features a five-membered ring containing both oxygen and nitrogen atoms. biointerfaceresearch.comjddtonline.info Modifications at the C-2 and C-4 positions of the oxazolone (B7731731) ring have been shown to significantly influence their pharmacological effects. biointerfaceresearch.combohrium.com
Reported biological activities for this class of compounds are diverse and include:
Enzyme Inhibition: Notably, derivatives have shown potent inhibitory effects against several enzymes, including tyrosinase, cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and various proteases. nih.govnih.govnih.govresearchgate.net
Antimicrobial Activity: Many oxazolone derivatives exhibit antibacterial and antifungal properties. jddtonline.infoijceronline.com
Anti-inflammatory and Analgesic Effects: The inhibition of enzymes like COX-2 contributes to the anti-inflammatory and pain-relieving properties observed in some derivatives. nih.govnih.gov
Anticancer and Anti-HIV Activity: Certain oxazolone derivatives have been investigated for their potential as anticancer and antiviral agents. biointerfaceresearch.com
Other Activities: A range of other biological effects have been noted, such as antidiabetic, antioxidant, anticonvulsant, and cardiotonic activities. biointerfaceresearch.comrfppl.co.in
The versatility of the oxazolone ring, with its multiple reactive sites, allows for extensive chemical modifications, leading to the development of new derivatives with enhanced and specific biological activities. nih.gov
Enzymatic Inhibition Profiles
Tyrosinase Enzyme Inhibition
Derivatives of this compound have emerged as a significant class of tyrosinase inhibitors. nih.govresearchgate.net Tyrosinase is a key copper-containing enzyme responsible for melanin (B1238610) biosynthesis, and its inhibition is of great interest in the cosmetic and medicinal fields for treating hyperpigmentation disorders. northumbria.ac.uk
A notable study synthesized a series of oxazolone derivatives and evaluated their in-vitro tyrosinase inhibitory potential. Many of these compounds demonstrated excellent inhibitory properties, with some even surpassing the activity of standard inhibitors like kojic acid and l-mimosine. nih.gov For instance, one derivative featuring a cinnamoyl group at the C-4 position of the oxazolone ring was identified as the most potent inhibitor in the series, with an IC50 value of 1.23 ± 0.37 µM. nih.gov This highlights the critical role of substitutions at the C-2 and C-4 positions in determining the inhibitory activity. nih.gov
The general structure of these inhibitors often includes a β-phenyl-α,β-unsaturated carbonyl scaffold. nih.gov Both (E) and (Z) isomers of this scaffold have been shown to be effective for tyrosinase inhibition. nih.gov Kinetic studies have revealed that some of these derivatives act as competitive inhibitors, suggesting they bind to the active site of the enzyme. nih.gov The presence of hydroxyl groups on the phenyl ring attached to the oxazolone core has been strongly linked to the efficacy of tyrosinase inhibition. nih.gov
Table 1: Tyrosinase Inhibitory Activity of Selected Oxazolone Derivatives
| Compound/Derivative | IC50 (µM) | Reference |
| (2-Methyl-4-[E,2Z)-3-phenyl-2-propenyliden]-1,3-oxazol-5(4H)-one | 1.23 ± 0.37 | nih.gov |
| Kojic Acid (Standard) | 16.67 ± 0.52 | nih.gov |
| L-Mimosine (Standard) | 3.68 ± 0.02 | nih.gov |
| (Z)-4-(substituted benzylidene)-3-phenylisoxazol-5(4H)-one (Derivative 1c) | 32.08 ± 2.25 | nih.gov |
| (Z)-4-(substituted benzylidene)-3-phenylisoxazol-5(4H)-one (Derivative 1m) | 14.62 ± 1.38 | nih.gov |
This table presents a selection of data to illustrate the range of inhibitory activities and is not exhaustive.
Cyclooxygenase-2 (COX-2) Inhibition
Certain derivatives of this compound have been identified as potent and selective inhibitors of cyclooxygenase-2 (COX-2). nih.gov The COX-2 enzyme is a key player in the inflammatory cascade, and its selective inhibition is a major goal in the development of anti-inflammatory drugs with fewer gastrointestinal side effects than traditional NSAIDs. nih.govnih.gov
Research has shown that specific structural modifications to the oxazolone core can lead to significant COX-2 inhibitory activity. For example, a di-phenyloxazolone derivative with a sulfonyl group demonstrated high percentage inhibition of COX-2 with a selectivity index greater than 50. nih.gov Another oxazolone derivative was found to be more potent than the well-known COX-2 inhibitor, celecoxib. nih.gov
Molecular docking studies have provided insights into the binding mechanisms of these inhibitors. The oxazolone scaffold can fit into the main hydrophobic channel of the COX-2 enzyme, and specific substitutions can create additional interactions, such as alkyl interactions with the His75 residue in a side pocket of the enzyme, enhancing inhibitory activity. nih.gov The anti-inflammatory and analgesic effects of these compounds are directly linked to their ability to inhibit COX-2. nih.gov
Table 2: COX-2 Inhibitory Activity of Selected Oxazolone Derivatives
| Compound/Derivative | COX-2 IC50 (µM) | Selectivity Index (SI) | Reference |
| Di-phenyloxazolone with sulfonyl moiety | - | >50 | nih.gov |
| Oxazolone derivative II | 0.019 | - | nih.gov |
| Celecoxib (Standard) | 0.05 | - | nih.gov |
This table includes data for illustrative purposes. A hyphen (-) indicates that the specific data point was not provided in the cited source.
Lipoxygenase (LOX) Inhibition
Derivatives of this compound have also been investigated for their ability to inhibit lipoxygenase (LOX) enzymes. nih.gov LOX enzymes, particularly 5-lipoxygenase (5-LOX), are involved in the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators implicated in conditions like asthma. plos.orgnih.gov
Studies have shown that certain isoxazole (B147169) derivatives, which share a similar heterocyclic core, exhibit significant 5-LOX inhibitory activity. plos.orgnih.gov For instance, some isoxazole derivatives displayed concentration-dependent inhibition of 5-LOX with IC50 values in the low micromolar range. plos.orgnih.gov
In the context of oxazolone derivatives, research has demonstrated that specific benzamide (B126) derivatives of 4-substituted-2-phenyloxazol-5(4H)-ones are potent inhibitors of lipoxygenase. One bisbenzamide derivative was identified as the most potent LOX inhibitor in a particular study, with an IC50 of 41 µM. nih.govresearchgate.net Docking studies suggest that these inhibitors may act through an allosteric mechanism. nih.govresearchgate.net
Table 3: Lipoxygenase (LOX) Inhibitory Activity of Selected Oxazolone and Isoxazole Derivatives
| Compound/Derivative | Enzyme | IC50 (µM) | Reference |
| Bisbenzamide derivative 4c | Lipoxygenase | 41 | nih.govresearchgate.net |
| Isoxazole derivative C3 | 5-LOX | 8.47 | plos.orgresearchgate.net |
| Isoxazole derivative C5 | 5-LOX | 10.48 | plos.orgresearchgate.net |
This table presents a selection of data for illustrative purposes and includes related isoxazole derivatives to highlight the potential of this class of heterocycles.
Proteolytic Enzyme Inhibition (e.g., Trypsin)
The inhibitory activity of this compound derivatives extends to proteolytic enzymes such as trypsin. nih.govresearchgate.net The inhibition of proteases is a therapeutic strategy for various diseases, including inflammation and viral infections.
In a study evaluating the biological activity of newly synthesized benzamides derived from 4-substituted-2-phenyloxazol-5(4H)-ones, several compounds were found to be strong inhibitors of trypsin-induced proteolysis. nih.govresearchgate.net The study noted that the nature of the substituent on the benzamide moiety played a role in the inhibitory potency. For example, replacing a thienyl group with a phenyl group was found to be less favorable for the protective activity against proteolysis. nih.govresearchgate.net
Cytochrome P450-Dependent Ethoxyresorufin-O-Deethylase (EROD) Inhibition
The interaction of this compound derivatives with cytochrome P450 (CYP450) enzymes is an important area of study, particularly for predicting potential drug-drug interactions. CYP450 enzymes are a superfamily of heme-containing monooxygenases that play a crucial role in the metabolism of a wide variety of xenobiotics, including drugs. nih.govnih.gov
While specific studies focusing solely on this compound and EROD (a marker for CYP1A activity) inhibition are limited in the provided context, the broader class of imidazole-containing compounds, which share a heterocyclic nitrogen-containing ring system, are known to be potent inhibitors of various CYP450 isoforms. nih.gov For instance, antifungal agents with an imidazole (B134444) moiety have been shown to inhibit multiple P450 enzymes, including CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP2E1, and CYP3A4, with high affinity. nih.gov
Given that oxazolones are heterocyclic compounds, there is a potential for them to interact with and inhibit CYP450 enzymes. The inhibition of these enzymes can lead to altered drug metabolism, potentially causing adverse drug reactions. Therefore, evaluating the inhibitory effects of new this compound derivatives on CYP450 enzymes, including the EROD assay for CYP1A activity, is a critical step in their development as therapeutic agents.
Antimicrobial and Antibiofilm Properties
Derivatives of this compound have demonstrated notable efficacy against a variety of microbial pathogens, including both bacteria and fungi. Beyond direct antimicrobial action, these compounds have also shown the ability to interfere with biofilm formation, a critical factor in the persistence of many infections.
Activity Spectrum Against Microbial Strains (e.g., Gram-positive, Gram-negative Bacteria, Fungi)
A broad spectrum of antimicrobial activity has been reported for this compound derivatives. Studies have shown that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungal species. nih.govresearchgate.netresearchgate.net For instance, certain synthesized oxazolone derivatives have been identified as potential antibacterial and antifungal agents. researchgate.net
The antimicrobial effectiveness is often influenced by the specific substitutions on the oxazolone core. For example, a series of 5(4H)-oxazolone-based sulfonamides exhibited promising antibacterial activity against a wide range of bacteria. nih.gov Specifically, compounds with an unsubstituted phenyl group, a 4-methoxy substitution, or a 4-nitro substitution on the phenyl ring displayed broad-spectrum activity. nih.gov The introduction of a nitro group at the 4-position of the phenyl ring was found to improve potency against several bacterial strains. nih.gov
In terms of antifungal activity, certain derivatives have shown potent effects. One study highlighted a compound that exhibited significant antifungal activity against Aspergillus niger and Candida albicans. nih.gov Another study found that some oxazolone derivatives demonstrated moderate to good activity against Candida albicans. researchgate.net
The following table summarizes the antimicrobial activity of selected this compound derivatives against various microbial strains.
| Compound Type | Microbial Strain | Activity Level | Reference |
| 5(4H)-Oxazolone-based sulfonamides | Gram-positive bacteria | Promising | nih.gov |
| 5(4H)-Oxazolone-based sulfonamides | Gram-negative bacteria | Promising | nih.gov |
| 5(4H)-Oxazolone-based sulfonamides | Aspergillus niger | Potent (MIC 4 µg/mL) | nih.gov |
| 5(4H)-Oxazolone-based sulfonamides | Candida albicans | Potent (MIC 2 µg/mL) | nih.gov |
| Oxazolone derivatives | Candida albicans | Moderate to Good | researchgate.net |
Efficacy in Biofilm Formation Inhibition
Bacterial biofilms are communities of microorganisms encased in a self-produced matrix, which confers increased resistance to antimicrobial agents and the host immune system. nih.govfrontiersin.org The ability to inhibit biofilm formation is therefore a crucial therapeutic strategy.
Derivatives of this compound have been shown to be effective inhibitors of biofilm formation. For example, 2-dichloroalkyl-5-benzylidene-4-oxazolidinones have been identified as potent modulators of biofilm formation in Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov These compounds were found to inhibit up to 89% of biofilm formation with IC50 values as low as 0.78 μM. nih.gov
Furthermore, certain 5(4H)-oxazolone-based sulfonamides demonstrated a significant ability to inhibit biofilm formation in both S. aureus and Pseudomonas aeruginosa. mdpi.com The antibiofilm activity was evaluated at sub-MIC concentrations to ensure that the observed effect was due to interference with biofilm formation rather than direct bacterial killing. mdpi.com
The table below presents data on the biofilm inhibition efficacy of specific this compound derivatives.
| Compound Type | Bacterial Strain | Inhibition Efficacy | Reference |
| 2-Dichloroalkyl-5-benzylidene-4-oxazolidinones | Methicillin-resistant S. aureus (MRSA) | Up to 89% inhibition (IC50 as low as 0.78 μM) | nih.gov |
| 5(4H)-Oxazolone-based sulfonamides | S. aureus | High inhibition | mdpi.com |
| 5(4H)-Oxazolone-based sulfonamides | P. aeruginosa | High inhibition | mdpi.com |
Antioxidant Capacity Investigations
In addition to their antimicrobial properties, this compound derivatives have been investigated for their antioxidant potential. Antioxidants are crucial for protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in a variety of diseases.
Studies have demonstrated that these compounds can exhibit significant antioxidant activity. nih.govturkjps.org For instance, a series of 4-(substituted benzylidene)-2-(substituted phenyl)oxazol-5(4H)-one derivatives were synthesized and evaluated for their ability to inhibit lipid peroxidation and affect certain enzyme activities in vitro. nih.govturkjps.org
Inhibition of Lipid Peroxidation
Lipid peroxidation is a key process in cellular injury, where free radicals attack lipids in cell membranes, leading to cell damage. The ability of a compound to inhibit lipid peroxidation is a strong indicator of its antioxidant capacity.
Research has shown that this compound derivatives can effectively inhibit lipid peroxidation. nih.govresearchgate.net In one study, oxazolone derivatives demonstrated strong inhibition of lipid peroxidation, with some compounds showing an average inhibition of 86.5%. researchgate.net Another study found that a 4-N,N-dimethylamino substituted derivative exhibited the highest activity, with 80.7% inhibition of ferrous-induced lipid peroxidation in rat brain homogenate, which was comparable to the standard antioxidant α-tocopherol. silae.it The unsubstituted derivative also showed significant activity at 62.9%. silae.it
The following table details the lipid peroxidation inhibition activity of some this compound derivatives.
| Compound Derivative | Inhibition of Lipid Peroxidation | Reference |
| Oxazolones 2a and 2c | Strong inhibition | researchgate.net |
| Oxazolones 2b and 2d | Average inhibition of 86.5% | researchgate.net |
| Unsubstituted derivative (2a) | 62.9% inhibition | silae.it |
| 4-N,N-dimethylamino substituted derivative (2d) | 80.7% inhibition | silae.it |
| Thiophenyl derivative | 59.4% inhibition | silae.it |
Structure-Bioactivity Relationship (SAR) Analysis
The biological activity of this compound derivatives is intricately linked to their chemical structure. Structure-activity relationship (SAR) studies aim to identify the key structural features responsible for their therapeutic effects, which is crucial for the design of more potent and selective compounds.
Impact of Substituent Variation at C-2 and C-4 Positions
The C-2 and C-4 positions of the oxazolone ring have been identified as critical for the biological activities of these compounds. researchgate.netresearchgate.net Variations in the substituents at these positions can significantly influence their antimicrobial and antibiofilm properties.
For instance, in the case of 2-dichloroalkyl-5-benzylidene-4-oxazolidinones, SAR analysis revealed that electron-withdrawing substituents on the benzylidene moiety at the C-4 position are important for antibiofilm potency. nih.gov Replacing a 4-trifluoromethyl substituent with a hydrogen atom or a methoxy (B1213986) group significantly reduced the biofilm inhibition activity. nih.gov
Regarding antimicrobial activity, the nature of the substituent at the C-2 position also plays a crucial role. In a series of 5(4H)-oxazolone-based sulfonamides, replacing a phenyl group with a benzyloxy group at the C-2 position led to an improvement in antibacterial activity against Gram-positive organisms. nih.gov Furthermore, the introduction of a strongly activating nitro group at the C-2 phenyl ring improved potency against most tested bacterial strains. nih.gov
The table below summarizes the impact of substituent variations at the C-2 and C-4 positions on the biological activity of this compound derivatives.
| Position of Substitution | Substituent Variation | Impact on Biological Activity | Reference |
| C-4 (Benzylidene moiety) | Electron-withdrawing groups (e.g., 4-trifluoromethyl) | Important for antibiofilm potency | nih.gov |
| C-4 (Benzylidene moiety) | Hydrogen or methoxy group | Reduced biofilm inhibition | nih.gov |
| C-2 | Benzyloxy group (replacing phenyl) | Improved antibacterial activity against Gram-positive organisms | nih.gov |
| C-2 (Phenyl ring) | Nitro group | Improved potency against most bacterial strains | nih.gov |
Influence of Specific Chemical Fragments on Biological Response
The biological activity of this compound derivatives is significantly modulated by the nature and position of various chemical fragments attached to the core oxazolone ring. Structure-activity relationship (SAR) studies have elucidated how different substituents on the benzylidene ring at the C-4 position and the substituent at the C-2 position influence the pharmacological profile of these compounds, which ranges from enzyme inhibition to antimicrobial and anti-inflammatory effects.
The benzylidene group itself is often crucial for bioactivity. For instance, in a series of (Z)-benzylidene-2-(E)-styryloxazol-5(4H)-ones evaluated as human acetylcholinesterase (hAChE) inhibitors, the benzylidene function was found to be a key structural element for interacting with the enzyme's catalytic site. nih.gov However, the introduction of further substituents onto this benzylidene ring can either enhance or diminish the activity. For example, substituents such as methoxy (-OCH₃) and chloro (-Cl) groups on the benzylidene ring were found to decrease the acetylcholinesterase inhibitory activity. nih.gov Conversely, a methyl (-CH₃) group appeared to activate the oxazolone molecule for this specific activity. nih.gov
In the context of antibacterial activity, the introduction of a 4-methoxy group to the benzylidene ring of certain oxazolone-based sulfonamides led to a twofold increase in activity against several bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. mdpi.com Other studies have shown that substitutions with groups like 4-CH₃, 3-Cl, 4-Cl, and 4-F on the benzylidene group can result in significant antibacterial activity. researchgate.net
The substituent at the C-2 position also plays a pivotal role. In studies on anti-inflammatory and antioxidant activities, the replacement of a phenyl ring at the C-2 position with a thienyl ring was shown to be favorable. nih.govnih.gov When the thienyl group was replaced by a phenyl ring, a reduction in biological activity was observed. nih.govnih.gov This highlights the importance of the electronic and steric properties of the group at this position. Furthermore, the nature of the heteroatom within a heterocyclic substituent can be influential; replacing a thienyl group (containing sulfur) with a furyl group (containing oxygen) led to a significant decrease in antioxidant capability. nih.gov
The following table summarizes the influence of various chemical fragments on the biological responses of this compound derivatives based on reported research findings.
| Core Structure | Position of Fragment | Chemical Fragment/Substitution | Observed Biological Effect | Target/Activity |
| 4-Benzylidene-2-styryl-1,3-oxazol-5(4H)-one | Benzylidene Ring | Methoxy (-OCH₃) or Chloro (-Cl) | Decrease in activity | Acetylcholinesterase Inhibition nih.gov |
| 4-Benzylidene-2-styryl-1,3-oxazol-5(4H)-one | Benzylidene Ring | Methyl (-CH₃) | Increase in activity | Acetylcholinesterase Inhibition nih.gov |
| 4-Benzylidene-oxazolone sulfonamide | Benzylidene Ring | 4-Methoxy (-OCH₃) | Two-fold increase in activity | Antibacterial (vs. S. aureus, P. aeruginosa) mdpi.com |
| 4-Benzylidene-2-phenyl-1,3-oxazol-5(4H)-one | Benzylidene Ring | 3-Chloro (-Cl) or 2-Nitro (-NO₂) | Potent activity | Antimicrobial & Analgesic crpsonline.com |
| 4-Substituted-2-aryl-1,3-oxazol-5(4H)-one | C-2 Position | Phenyl vs. Thienyl | Thienyl group showed higher activity | Anti-inflammatory & Antioxidant nih.govnih.gov |
| 4-Substituted-2-aryl-1,3-oxazol-5(4H)-one | C-4 Aryl Substituent | Furyl vs. Thienyl | Thienyl group showed higher activity | Antioxidant nih.gov |
Stereoisomeric Effects on Bioactivity
Stereoisomerism, including both geometric and optical isomerism, can have a profound impact on the biological activity of this compound derivatives. The specific three-dimensional arrangement of atoms can dictate how the molecule interacts with its biological target, influencing its efficacy and selectivity.
Geometric Isomerism: The exocyclic double bond at the C-4 position of 4-benzylidene-oxazolones can exist as either E or Z geometric isomers. This stereochemistry is often critical for activity. For instance, a study on acetylcholinesterase inhibitors specifically synthesized and tested the (Z)-benzylidene-2-(E)-styryloxazol-5(4H)-one isomers, suggesting the importance of this specific configuration for binding to the enzyme. nih.gov While direct comparisons between the E and Z isomers of this compound are not extensively detailed in the provided context, research on the related oxazolidinone class of compounds has shown that the E-isomer can be significantly more potent as an antibacterial agent than its corresponding Z-isomer. nih.gov This supports the principle that the geometric configuration around the benzylidene double bond is a key determinant of biological function.
Optical Isomerism: Since oxazolones are frequently synthesized from α-amino acids, the chirality of the starting amino acid can be transferred to the C-4 position of the oxazolone ring, leading to L- and D-enantiomers. researchgate.net The biological activity of such chiral molecules is often stereospecific, as enzymes and receptors are themselves chiral environments. Generally, only one enantiomer (the eutomer) exhibits the desired pharmacological activity, while the other (the distomer) may be less active, inactive, or even contribute to undesirable effects.
In living organisms, proteins are almost exclusively composed of L-amino acids. planthealth.es Consequently, molecules derived from L-amino acids are often more readily recognized and processed by biological systems. Studies on amino acids have shown that L-forms generally exhibit better performance in promoting growth in plants compared to D-forms. planthealth.es In the context of therapeutic peptides, replacing an L-amino acid with its D-enantiomer can significantly alter the peptide's properties. D-amino acid-containing peptides are less susceptible to degradation by proteases, which can lead to improved stability and a longer circulation half-life in the body. nih.gov This enhanced stability can sometimes translate to increased therapeutic activity. nih.gov
While specific comparative studies on L- versus D-isomers of this compound are not detailed, the fundamental principles of stereoselectivity in drug action strongly suggest that the chirality at the C-4 position would significantly influence the biological activity.
The following table summarizes the general principles of stereoisomeric effects that are relevant to this compound derivatives.
| Type of Isomerism | Isomers | General Principle | Potential Impact on Bioactivity |
| Geometric Isomerism | E vs. Z isomers at the C-4 benzylidene double bond | The spatial arrangement of substituents affects binding to the target site. | One isomer is often significantly more active than the other (e.g., E > Z). nih.gov |
| Optical Isomerism | L- vs. D-enantiomers (derived from amino acids) | Biological systems (enzymes, receptors) are chiral and interact selectively with one enantiomer. | L-isomers are often more readily metabolized. D-isomers can confer greater stability against enzymatic degradation. planthealth.esnih.gov |
Computational and Spectroscopic Characterization of 4 Benzyl 1,3 Oxazol 5 4h One
Advanced Spectroscopic Characterization Techniques
A suite of spectroscopic methods is employed to confirm the identity and structure of 4-Benzyl-1,3-oxazol-5(4H)-one and its derivatives.
NMR spectroscopy is a cornerstone for the structural analysis of this compound derivatives.
¹H-NMR: In the ¹H-NMR spectrum of a 2-{4-[(4-chlorophenyl)sulfonyl]phenyl}-4-benzyl-1,3-oxazol-5(4H)-one derivative, the proton at the C-4 position (H-4) typically appears as a doublet of doublets, for instance at 4.72 ppm, due to its coupling with the adjacent benzylic protons (H-18). farmaciajournal.com These benzylic protons themselves present as distinct doublet of doublets, for example at 3.19 ppm and 3.38 ppm. farmaciajournal.com The aromatic protons of the benzyl (B1604629) group and other aromatic moieties resonate in the downfield region, typically between 7.15 and 8.05 ppm. farmaciajournal.com The absence of a signal for an N-H proton is a key indicator of the successful cyclization to the oxazolone (B7731731) ring. mdpi.com
¹³C-NMR: The ¹³C-NMR spectrum provides further confirmation of the oxazolone structure. For a 2-{4-[(4-chlorophenyl)sulfonyl]phenyl}-4-benzyl-1,3-oxazol-5(4H)-one derivative, the carbon of the carbonyl group (C-5) is observed at a characteristic downfield chemical shift, for example around 197.47 ppm. farmaciajournal.com The C-4 carbon appears at a chemical shift of approximately 55.69 ppm, while the C-2 carbon resonates at about 164.66 ppm. farmaciajournal.com The carbons of the benzyl group and other aromatic rings appear in the expected aromatic region of the spectrum. farmaciajournal.com
2D-NMR: Techniques such as COSY (Correlation Spectroscopy) and HETCOR (Heteronuclear Correlation) are utilized to establish the connectivity between protons and carbons, confirming the assignments made from 1D NMR spectra. farmaciajournal.com
Table 1: Representative ¹H and ¹³C NMR Data for a this compound Derivative
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| H-4 | 4.72 (dd) | - |
| C-4 | - | 55.69 |
| C-5 (C=O) | - | 197.47 |
| H-18 (CH₂) | 3.19 (dd), 3.38 (dd) | - |
| C-2 | - | 164.66 |
| Aromatic H | 7.15-8.05 (m) | - |
| Aromatic C | - | 126.31-143.88 |
Data is for 2-{4-[(4-chlorophenyl)sulfonyl]phenyl}-4-benzyl-1,3-oxazol-5(4H)-one. farmaciajournal.com
IR spectroscopy is instrumental in identifying the key functional groups within the this compound structure. A defining characteristic is the strong absorption band of the carbonyl group (C=O) in the lactone ring, which appears at a high wavenumber, typically around 1822-1830 cm⁻¹. farmaciajournal.commdpi.com This high frequency is a hallmark of the strained five-membered ring system.
Another significant feature is the C=N stretching vibration, which is observed in the region of 1649-1650 cm⁻¹. mdpi.commdpi.com Furthermore, the presence of C-O-C stretching vibrations, both symmetric and asymmetric, provides additional evidence for the oxazole (B20620) ring structure. These are typically found around 1040 cm⁻¹ (symmetric) and 1245 cm⁻¹ (asymmetric). mdpi.com The absence of N-H and O-H stretching bands further confirms the formation of the cyclic structure from its acyclic precursor. farmaciajournal.com
Table 2: Key IR Absorption Bands for this compound Derivatives
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
|---|---|---|
| C=O (lactone) | Stretching | 1822 - 1830 |
| C=N | Stretching | 1649 - 1650 |
| C-O-C | Symmetric Stretching | ~1040 |
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of this compound derivatives, which aids in structural confirmation.
GC-EI-MS: Gas Chromatography-Electron Ionization Mass Spectrometry analysis of a this compound derivative revealed that the molecular ion peak may not always be observed due to its instability. mdpi.com Fragmentation often occurs at the side chain at the 4-position. mdpi.com
ESI-MS: Electrospray Ionization Mass Spectrometry, particularly in the positive ion mode (+ESI-MS/MS), often shows the protonated molecule [M+H]⁺. mdpi.com A characteristic fragmentation is the loss of a carbon monoxide molecule ([M+H-CO]⁺), which typically appears as a prominent peak. mdpi.com
UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The UV-Vis spectra of this compound derivatives typically exhibit characteristic absorption bands. These include an E band (related to transitions in the phenyl rings) and a B band (associated with the benzoyl system), often observed around 203 nm and in the 249-255 nm range, respectively. farmaciajournal.com The presence of the oxazolone ring and its associated chromophores can lead to additional absorption bands, such as a K band. mdpi.com The electronic transitions involved are typically π → π* and n → π* transitions within the conjugated system of the molecule. nih.govupi.edu
Table 3: Typical UV-Vis Absorption Bands for this compound Derivatives
| Band | Wavelength Range (nm) | Associated Transition |
|---|---|---|
| E Band | ~203 | Phenyl ring transitions |
| B Band | 249 - 255 | Benzoyl system transitions |
X-ray crystallography provides definitive proof of the three-dimensional structure of molecules in the solid state. The X-ray diffraction analysis of a derivative, 2-(1'-benzyloxycarbonylamino-1'-methyl)ethyl-4-benzyl-oxazol-5(4H)-one, confirmed the oxazolone ring structure. nih.gov In the crystalline state, the oxazolone ring can be nearly sandwiched between two phenyl rings. nih.gov This technique allows for precise measurement of bond lengths, bond angles, and torsion angles, providing an unambiguous structural determination.
Chromatographic Methodologies for Purity and Analysis
Chromatographic techniques are essential for assessing the purity of synthesized this compound and its derivatives.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is a widely used method to determine the purity of these compounds. farmaciajournal.comresearchgate.netrevistadechimie.ro By using a nonpolar stationary phase and a polar mobile phase (e.g., methanol-water mixtures), the purity can be accurately quantified. mdpi.comrevistadechimie.ro For instance, the purity of a synthesized this compound derivative was determined to be 92.03% with a retention time of 4.78 minutes under specific conditions (methanol:water = 60:40, 1 mL/min, 250 nm). revistadechimie.ro
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a critical analytical technique used to determine the purity of this compound and its derivatives. farmaciajournal.comfarmaciajournal.com This method separates compounds based on their hydrophobic character, employing a non-polar stationary phase and a polar mobile phase. chemmethod.comresearchgate.net The purity and retention time (t_R) of the synthesized compounds are key parameters evaluated using this technique. farmaciajournal.com
In the analysis of various this compound derivatives, different RP-HPLC conditions have been utilized. For instance, the purity of a derivative incorporating a 4-[(4-bromophenyl)sulfonyl]phenyl moiety was determined using a LiChrosorb RP-18 column with a mobile phase of methanol (B129727) and water. farmaciajournal.com Similarly, the purity of a related compound with a 4-[(4-chlorophenyl)sulfonyl]phenyl group was also confirmed by RP-HPLC. farmaciajournal.com The technique is not only used for final product validation but can also be employed to monitor the progress of a reaction to ensure its completion.
Below is a table summarizing typical conditions used in the RP-HPLC analysis of this compound and related structures.
| Parameter | Condition 1 | Condition 2 | General Application |
| Stationary Phase (Column) | LiChrosorb RP-18 (25 cm x 4 mm, 5 µm) farmaciajournal.com | C18 Column chemmethod.comnih.gov | Non-polar columns are standard for reversed-phase chromatography. |
| Mobile Phase | Methanol:Water (60:40, v/v) farmaciajournal.com | Acetonitrile (B52724):Methanol (40:60, v/v) chemmethod.com | A mixture of water with organic solvents like methanol or acetonitrile is common. |
| Flow Rate | 1 mL/min farmaciajournal.com | 0.7 mL/min chemmethod.com | Typically ranges from 0.5 to 1.5 mL/min for analytical separations. |
| Detection | UV-Vis at 250 nm farmaciajournal.com | UV-Vis at 370 nm chemmethod.com | Wavelength is chosen based on the chromophores present in the molecule. |
| Retention Time (t_R) | 6.82 min farmaciajournal.com | 2.55 min chemmethod.com | Varies depending on the specific derivative and chromatographic conditions. |
Thin Layer Chromatography (TLC) in Reaction Monitoring
Thin Layer Chromatography (TLC) serves as a simple, rapid, and cost-effective method for monitoring the progress of chemical reactions, including the synthesis of this compound. libretexts.orglibretexts.org Its primary use is to qualitatively track the consumption of starting materials and the formation of the desired product over time. libretexts.orgacademie-sciences.fr
In a typical setup for synthesizing an oxazolone, three spots are applied to the TLC plate: the starting reactant, a "co-spot" containing both the reactant and the reaction mixture, and the reaction mixture itself. libretexts.org The plate is then developed in an appropriate solvent system. As the reaction proceeds, the spot corresponding to the starting material (e.g., hippuric acid) in the reaction mixture lane will diminish in intensity, while a new spot, representing the this compound product, will appear and intensify. libretexts.orgacademie-sciences.fr The reaction is generally considered complete when the starting material spot is no longer visible in the reaction mixture lane. libretexts.org
The retention factor (R_f), calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter in TLC. libretexts.org Different compounds will have different R_f values under the same conditions, allowing for their separation and identification on the plate. Visualization of the spots is often achieved using UV light, especially for aromatic compounds like this compound. libretexts.orglibretexts.org
Computational Chemistry and Cheminformatics Applications
In Silico Prediction of Mechanism of Action and Bioactivity
In silico methods are increasingly used to predict the mechanism of action and bioactivity of novel compounds like this compound and its analogs, providing valuable insights before extensive laboratory testing. These computational tools analyze a molecule's structure to forecast its biological properties.
Studies have shown that the 4H-1,3-oxazol-5-one core is favorable for antibacterial effects. mdpi.com For example, derivatives of 4-benzyl-2-[4-(phenylsulfonyl)phenyl]-1,3-oxazol-5(4H)-one have been predicted and subsequently confirmed to have inhibitory effects against specific bacterial strains like S. epidermidis and E. coli. mdpi.com Predictive analyses have also indicated that the most probable biological action for some oxazolone derivatives is an antiproliferative effect, suggesting potential as anticancer agents. dntb.gov.ua These predictions can help guide the synthesis and biological evaluation of new compounds by highlighting the most promising candidates and their likely therapeutic applications. mdpi.comdntb.gov.ua
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a specific protein target. This method is instrumental in hypothesizing the mechanism of action for compounds like this compound by visualizing its interactions with the active site of a biological target.
For instance, to investigate the anticancer potential of 1,3-oxazole derivatives, molecular docking simulations have been performed to evaluate their binding to tubulin, a crucial protein in cell division. researchgate.netresearchgate.net The results of these simulations provide reasonable docking scores and identify favorable interactions with the colchicine (B1669291) binding site of tubulin, supporting the hypothesis that these compounds may act as microtubule inhibitors. researchgate.netresearchgate.net Similarly, docking studies on oxazolone derivatives with human acetylcholinesterase (hAChE) have revealed non-covalent interactions with amino acid residues in the enzyme's catalytic site, explaining their inhibitory activity. nih.gov These simulations are crucial for the rational design of more potent and selective inhibitors. nih.gov
| Compound Class | Protein Target | Purpose of Docking | Key Finding |
| 1,3-Oxazole Derivatives | Tubulin (Colchicine binding site) | Hypothesize anticancer mechanism researchgate.netresearchgate.net | Favorable interactions and reasonable docking scores suggest potential as microtubule inhibitors. researchgate.netresearchgate.net |
| Benzylidene-oxazolone Derivatives | Human Acetylcholinesterase (hAChE) | Understand enzyme inhibition nih.gov | Ligands interact with the catalytic site, explaining observed inhibitory activity. nih.gov |
| Cytisine-containing 1,3-oxazoles | Candida spp. glutathione (B108866) reductase | Identify potential antifungal mechanism researchgate.net | Docking results support the enzyme as a potential target for antifungal activity. researchgate.net |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. wikipedia.org These models are powerful tools in drug discovery, used to predict the activity of new, unsynthesized compounds and to understand the structural features required for a specific biological response. wikipedia.orgnih.gov
In the context of this compound and related oxazolones, QSAR models have been developed to predict their potential as anticancer and antimicrobial agents. researchgate.netnih.gov For example, predictive QSAR models were built for a series of 1,3-oxazole derivatives to identify selective tubulin inhibitors. researchgate.net These models demonstrated excellent statistical robustness, with high accuracy in both training and test sets, and were successfully used to validate the inhibitory effect of newly synthesized compounds on cancer cell lines. researchgate.netresearchgate.net QSAR studies have established a clear correlation between various molecular descriptors (e.g., shape, H-bonding properties) and the biological activity of oxazole derivatives, guiding the design of new compounds with enhanced potency. researchgate.netnih.gov
Predictive Analysis of Biological Potential (e.g., PASS, CHEMBL Similarity)
Computational tools like PASS (Prediction of Activity Spectra for Substances) and similarity searches in databases like ChEMBL are employed to forecast the biological potential of compounds based on their structure.
The PASS application analyzes a molecule's structure to predict a wide range of biological activities, which can indicate a probable mechanism of action. mdpi.com For oxazolone derivatives, PASS predictions have suggested that the 4H-1,3-oxazol-5-one scaffold is a favorable core for antibacterial effects. mdpi.com Furthermore, PASS and ChEMBL similarity studies on certain oxazol-5(4H)-ones have provided evidence that these compounds could inhibit relevant oncological protein kinases, pointing towards a potential anticancer role. dntb.gov.ua These predictive analyses, often correlated with toxicity assays, help identify promising candidates for further investigation. For instance, a halogen-free oxazolone was highlighted as a good candidate for future anticancer research based on these computational evaluations. dntb.gov.ua
Future Research Directions and Unexplored Avenues in 4 Benzyl 1,3 Oxazol 5 4h One Research
Development of Innovative and Sustainable Synthetic Pathways
While classical methods like the Erlenmeyer-Plöchl reaction are well-established for synthesizing oxazolones, the future necessitates the development of more efficient, economical, and environmentally benign synthetic strategies. bohrium.comacs.org The principles of green chemistry are central to this endeavor, aiming to reduce waste and the use of hazardous substances. sci-hub.se
Future research should focus on:
Novel Catalytic Systems: Exploring new heterogeneous and homogeneous catalysts, such as metal-organic frameworks (MOFs) or nanoparticle-based catalysts, could lead to milder reaction conditions, higher yields, and easier catalyst recovery and reuse. The use of organocatalysts also presents a promising metal-free alternative.
Flow Chemistry: Transitioning from batch processing to continuous flow synthesis offers significant advantages in terms of safety, scalability, and process control. Investigating the synthesis of 4-benzyl-1,3-oxazol-5(4H)-one in microreactor systems could enable rapid optimization and on-demand production.
Microwave and Ultrasound-Assisted Synthesis: These non-conventional energy sources have been shown to accelerate reaction rates and improve yields in the synthesis of related oxazolones. bohrium.com Systematic studies to optimize these techniques for this compound and its derivatives are warranted.
One-Pot and Multicomponent Reactions: Designing elegant one-pot syntheses, where multiple synthetic steps are carried out in a single reaction vessel, enhances efficiency and reduces waste. mdpi.comresearchgate.net Developing new multicomponent reactions that assemble the oxazolone (B7731731) core from simple, readily available starting materials is a key area for future innovation. A recently developed method involves the one-pot synthesis of 1,3-oxazol-5(4H)-ones from α-amino acids and carboxylic acids using 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride as a dehydrating agent in aqueous solvents. mdpi.com
| Synthetic Strategy | Potential Advantages | Future Research Focus |
| Novel Catalysis | Higher efficiency, reusability, milder conditions | Development of MOF, nanoparticle, and organo-catalysts. |
| Flow Chemistry | Enhanced safety, scalability, process control | Optimization of reaction conditions in microreactor systems. |
| Alternative Energy | Reduced reaction times, improved yields | Systematic optimization of microwave and sonochemical methods. bohrium.com |
| One-Pot Reactions | Increased efficiency, reduced waste, atom economy | Design of new multicomponent reactions for core synthesis. mdpi.comresearchgate.net |
Investigation of Underexplored Reactivity and Mechanistic Aspects
The this compound molecule possesses multiple reactive sites, making it a versatile synthon for constructing a wide array of more complex molecules, including α-amino acids and various other heterocyclic systems. researchgate.netresearchgate.net However, its full reactive potential has yet to be realized.
Future investigations should include:
Asymmetric Catalysis: The chiral center at the C4 position is often racemic unless derived from an optically active amino acid. Developing novel asymmetric catalytic methods for the synthesis and transformation of this compound would provide enantiomerically pure compounds, which is crucial for pharmaceutical applications. Dynamic kinetic resolution of racemic oxazolones is a particularly powerful strategy. acs.org
Photochemical Reactions: The conjugated system within related unsaturated oxazolones suggests a rich photochemistry that is largely unexplored. sci-hub.se Investigating photochemical cycloadditions, isomerizations, or ring-opening reactions could lead to novel molecular scaffolds that are inaccessible through traditional thermal methods.
Domino and Tandem Reactions: Designing and implementing domino or tandem reaction sequences initiated by the reactivity of the oxazolone ring can provide rapid access to complex molecular architectures from simple precursors. researchgate.net
Mechanistic Elucidation: While the general reactivity is known, detailed mechanistic studies of many transformations are lacking. Employing advanced techniques such as kinetic analysis, isotopic labeling, and in-situ spectroscopic monitoring can provide crucial insights into reaction pathways, transition states, and intermediates, facilitating further reaction optimization and discovery.
Advanced Computational Studies for Rational Design and Optimization
Computational chemistry has become an indispensable tool in modern chemical research. For this compound, computational studies can accelerate the discovery of new derivatives with tailored properties and provide fundamental insights that are difficult to obtain experimentally.
Future computational efforts should be directed towards:
High-Accuracy Quantum Mechanical Calculations: Utilizing advanced Density Functional Theory (DFT) methods and post-Hartree-Fock methods can provide highly accurate predictions of molecular geometries, electronic structures, and reaction energetics. researchgate.netnih.gov This can be used to rationalize observed reactivity and predict the outcomes of unexplored reactions.
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of this compound and its derivatives in different environments (e.g., in solution or interacting with a biological target). This can reveal conformational preferences and the nature of intermolecular interactions.
Machine Learning (ML) and AI: Integrating machine learning algorithms with computational and experimental data can create predictive models for various properties, such as biological activity or material performance. These models can screen virtual libraries of derivatives to identify promising candidates for synthesis, saving significant time and resources.
Rational Design of Functional Molecules: Computational tools like molecular docking can be used to design derivatives that bind specifically to target proteins, such as enzymes or receptors, guiding the development of new therapeutic agents. bohrium.comjksus.org Similarly, calculations of electronic properties like HOMO-LUMO gaps can guide the design of new materials for electronics and photonics. nih.gov
| Computational Method | Application in Oxazolone Research | Example Finding/Goal |
| Density Functional Theory (DFT) | Geometry optimization, electronic structure, reaction mechanisms. researchgate.netnih.gov | Predict reactivity, calculate HOMO-LUMO energy gaps for electronic applications. |
| Molecular Dynamics (MD) | Simulate dynamic behavior, conformational analysis, interactions. | Understand protein-ligand interactions, solvent effects. |
| Molecular Docking | Predict binding modes and affinities to biological targets. bohrium.com | Identify potential enzyme inhibitors or receptor modulators. |
| Hirshfeld Surface Analysis | Visualize and quantify intermolecular interactions in crystals. nih.govnih.gov | Understand crystal packing forces (H-bonding, π-π stacking). |
Exploration of Novel Applications in Chemical Biology and Material Science
Derivatives of the oxazolone core have already demonstrated a wide spectrum of biological activities and potential in material science. researchgate.netguidechem.com Future research is expected to expand this scope significantly by exploring novel and more sophisticated applications.
Promising areas for future exploration include:
Chemical Biology Probes: The fluorescent properties of some unsaturated oxazolone derivatives can be harnessed to develop chemical probes for biological imaging. sci-hub.se Designing derivatives whose fluorescence is "turned on" upon interaction with a specific analyte (e.g., a metal ion, an enzyme, or a reactive oxygen species) is a key goal.
Covalent Enzyme Inhibitors: The reactivity of the oxazolone ring can be tuned for the development of covalent inhibitors that form a permanent bond with a target enzyme. This strategy can lead to highly potent and long-lasting pharmacological effects.
Advanced Organic Materials: The potential of oxazolone derivatives in organic electronics, such as OLEDs and OFETs, has been noted. researchgate.net Future work should focus on synthesizing and characterizing new derivatives with optimized charge transport properties, high quantum yields, and long-term stability for use in next-generation electronic devices.
Smart Materials and Polymers: Incorporating the this compound moiety into polymer backbones or as a pendant group could lead to "smart" materials that respond to external stimuli such as light, pH, or temperature. Its unique reactivity could also be used for cross-linking or modifying polymers.
Deepening Understanding of Structure-Function Relationships at a Molecular Level
A fundamental goal of future research is to establish clear and predictive relationships between the molecular structure of this compound derivatives and their resulting function, whether it be biological activity or material properties. This requires a systematic and integrated approach combining synthesis, characterization, and evaluation.
Key research directions include:
Systematic Library Synthesis: Creating focused libraries of derivatives where specific positions on the molecule (the benzyl (B1604629) group, the C2-phenyl group, and the oxazolone core itself) are systematically modified.
Quantitative Structure-Activity Relationship (QSAR): Developing robust QSAR models that correlate specific structural features (e.g., electronic parameters, steric properties, hydrophobicity) with observed biological activity. This will enable the predictive design of more potent and selective compounds.
High-Resolution Structural Analysis: Utilizing X-ray crystallography to determine the precise three-dimensional structures of new derivatives and their complexes with target proteins. researchgate.netresearchgate.net This provides invaluable information on intermolecular interactions, such as hydrogen bonding and π-π stacking, which are critical for molecular recognition and function.
Biophysical Characterization: Employing a suite of biophysical techniques (e.g., Isothermal Titration Calorimetry, Surface Plasmon Resonance) to quantitatively measure the binding affinity and thermodynamics of interaction between oxazolone derivatives and their biological targets.
By systematically probing how structural modifications influence function at the molecular level, researchers can move beyond serendipitous discovery towards the rational, de novo design of this compound derivatives with precisely tailored properties for a wide range of applications.
Q & A
Q. What are the standard synthetic routes for 4-Benzyl-1,3-oxazol-5(4H)-one and its derivatives?
Methodological Answer: The synthesis typically involves:
- N-Acylation : Reacting phenylalanine with acyl chloride (e.g., 4-(4-chlorophenylsulfonyl)benzoyl chloride) to form an acyclic intermediate.
- Intramolecular Cyclization : Using acetic anhydride or POCl₃/H₂SO₄ to cyclize intermediates into the oxazolone core.
- Substituent Introduction : Treating intermediates with arenes (e.g., benzene) in the presence of AlCl₃ to introduce ketone or aryl groups.
Q. Key Challenges :
- Controlling regioselectivity during cyclization.
- Purifying hygroscopic intermediates (e.g., N-acyl-α-amino acyl chlorides).
Q. Table 1: Synthetic Pathways and Yields
| Step | Reagents/Conditions | Product Class | Yield (%) | Reference |
|---|---|---|---|---|
| N-Acylation | Acyl chloride, RT, 2 hrs | N-Acyl-α-amino acids | 75–85 | |
| Cyclization | Acetic anhydride, reflux | 1,3-Oxazol-5(4H)-one | 80–90 | |
| Ketone Formation | AlCl₃, benzene, 0°C | N-Acyl-α-amino ketones | 65–75 |
Q. How is the structural characterization of this compound derivatives performed?
Methodological Answer:
- Elemental Analysis : Confirms empirical formulas (e.g., C, H, N content).
- Spectral Techniques :
- IR Spectroscopy : Identifies carbonyl (C=O, ~1750 cm⁻¹) and C=N (~1650 cm⁻¹) stretches.
- NMR : Assigns substituent positions (e.g., benzyl protons at δ 4.5–5.0 ppm in ¹H NMR).
- X-ray Crystallography : Resolves stereochemistry and intermolecular interactions (e.g., C–H⋯O bonds).
Q. Key Challenges :
- Crystal growth for low-solubility derivatives.
- Refining disordered structures in crystallography.
Q. Table 2: Crystallographic Parameters for Selected Derivatives
| Compound | Space Group | Dihedral Angles (°) | Key Interactions | Reference |
|---|---|---|---|---|
| 2-Methyl-4-(thiophen-2-ylmethylene) | P 1 | 2.65 (oxazole-thiophene) | C–H⋯O, π⋯π stacking | |
| (4Z)-4-Benzylidene-2-phenyl derivative | P2₁/c | 7.98 (oxazole-benzene) | C–H⋯C, C–H⋯N |
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data for this compound derivatives?
Methodological Answer:
- Software Tools : Use SHELXL/SHELXS for refinement .
- Validation Metrics :
- Check R-factor convergence (< 0.05 for high-resolution data).
- Analyze residual electron density maps for missed hydrogen bonds.
- Comparative Analysis : Cross-reference with similar structures (e.g., thiophene vs. benzene substituents) to identify systematic errors.
Example : In (4Z)-4-benzylidene derivatives, torsional angles between oxazole and benzene rings vary by ~2–5° depending on crystal packing . Use PLATON to validate intermolecular interactions .
Q. What methodologies are used to evaluate the biological activity of these compounds?
Methodological Answer:
- In Vitro Assays :
- Cytotoxicity : MTT assays against cancer cell lines (e.g., IC₅₀ determination).
- Enzyme Inhibition : Tyrosinase/COX-2 inhibition studies using spectrophotometric methods.
- Computational Modeling :
- Docking Simulations : Predict binding affinities to enzyme active sites (e.g., COX-2).
- QSAR : Correlate substituent electronic effects (Hammett σ values) with activity.
Q. Key Findings :
Q. How to design experiments for synthesizing novel derivatives with specific substituents?
Methodological Answer:
- Diversity-Oriented Synthesis (DOS) :
- Vary substituents at C-2 (aryl) and C-4 (benzylidene) positions using combinatorial libraries.
- Employ microwave-assisted synthesis to accelerate cyclization steps.
- Mechanistic Studies :
- Monitor reaction intermediates via LC-MS to optimize yields.
- Use DFT calculations to predict regioselectivity in cyclization (e.g., Fukui indices for electrophilic sites).
Example : Introducing fluorinated benzylidene groups improves metabolic stability but requires anhydrous conditions to avoid hydrolysis .
Data Contradiction Analysis
Example : Conflicting dihedral angles in crystal structures (e.g., 2.65° vs. 7.98° for oxazole-aryl interactions ).
Resolution :
- Compare data collection temperatures (100 K vs. 273 K).
- Validate using Hirshfeld surface analysis to quantify intermolecular forces.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
